8-(Morpholin-4-yl)-5-nitroquinoline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(5-nitroquinolin-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWSRMISPRQBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385247 | |
| Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304884-33-1 | |
| Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-(Morpholin-4-yl)-5-nitroquinoline chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 8-(Morpholin-4-yl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a quinoline core substituted with a morpholine ring and a nitro group. This guide provides a comprehensive overview of its chemical and physical properties, a probable synthetic route, and its potential biological significance, particularly as an inhibitor in key cellular signaling pathways. The structural combination of the quinoline scaffold, a known pharmacophore, with the morpholine moiety suggests its potential relevance in medicinal chemistry and drug discovery, particularly in oncology.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. Data is primarily derived from computational models and public chemical databases.[1]
Table 1: Chemical Identifiers and Molecular Descriptors [1]
| Identifier/Descriptor | Value |
| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 304884-33-1 |
| ChEMBL ID | CHEMBL2312224 |
| Canonical SMILES | C1COCCN1C2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC=N3 |
| InChI Key | OZWSRMISPRQBSV-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 259.09569129 Da |
| Monoisotopic Mass | 259.09569129 Da |
| Topological Polar Surface Area | 71.2 Ų |
| Heavy Atom Count | 19 |
| Complexity | 328 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The most probable synthetic route involves the reaction of an 8-halo-5-nitroquinoline (e.g., 8-chloro- or 8-fluoro-5-nitroquinoline) with morpholine. The halogen at the C8 position serves as a good leaving group, which is displaced by the secondary amine of the morpholine ring.
References
An In-depth Technical Guide to the Molecular Structure of 8-(Morpholin-4-yl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 8-(Morpholin-4-yl)-5-nitroquinoline. The document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the potential biological significance of this compound based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of quinoline-based compounds for therapeutic applications.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a quinoline core substituted with a morpholine ring at the 8-position and a nitro group at the 5-position.
2D Molecular Structure
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine[1] |
| Molecular Formula | C₁₃H₁₃N₃O₃[1] |
| CAS Number | 304884-33-1[1] |
| PubChem CID | 2829612[1] |
| ChEMBL ID | CHEMBL2312224[1] |
| SMILES | C1COCCN1C2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC=N3[1] |
| InChI | InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2[1] |
Physicochemical Properties
The computed physicochemical properties of this compound are summarized in the following table, sourced from the PubChem database.[1]
| Property | Value |
| Molecular Weight | 259.26 g/mol |
| Monoisotopic Mass | 259.0957 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 259.09569129 |
| Topological Polar Surface Area | 71.2 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 328 |
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholine substituent. Signals corresponding to the methylene protons of the morpholine ring would also be present, likely appearing as distinct triplets due to coupling with adjacent methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the thirteen carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region, with the carbon attached to the nitro group and those in its vicinity shifted downfield. The carbons of the morpholine ring will be observed in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-N Stretching: Bands corresponding to the aromatic C-N bond of the morpholine substituent.
-
C-O-C Stretching (Morpholine): A characteristic strong band for the ether linkage within the morpholine ring.
-
Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (259.26). Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the morpholine ring.
Synthesis Protocol
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. A detailed, generalized protocol is provided below.
Reaction Scheme
Caption: General synthesis of this compound.
Experimental Procedure
-
Reactant Preparation: To a solution of 8-chloro-5-nitroquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-2 equivalents) and a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).
-
Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of nitroquinoline derivatives has been investigated for various therapeutic applications, particularly as anticancer agents.
Known Activities of Related Compounds
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of nitroquinoline derivatives against various cancer cell lines. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to be a potent anti-cancer agent. The nitro group is often crucial for the observed biological activity.
-
Enzyme Inhibition: Some quinoline derivatives are known to act as enzyme inhibitors, which can be a mechanism for their therapeutic effects.
Postulated Signaling Pathway Involvement
Based on studies of similar compounds, this compound could potentially exert its biological effects through various signaling pathways implicated in cancer cell proliferation and survival. A hypothetical pathway is depicted below.
Caption: Postulated mechanism of action via enzyme inhibition.
Experimental Workflow for Cytotoxicity Assessment
A standard workflow to evaluate the cytotoxic potential of this compound is outlined below.
Caption: Workflow for determining in vitro cytotoxicity.
Conclusion
This compound is a molecule of interest within the broader class of quinoline derivatives. While detailed experimental characterization is not widely published, its structural features suggest potential for biological activity, likely in the realm of anticancer research. This guide provides a consolidated source of available information and predictive data to aid researchers in their investigation of this and related compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 8-(morpholin-4-yl)-5-nitroquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. This document details the necessary precursors, a plausible synthetic protocol, and the expected characterization data.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous synthetic drugs and are prevalent in various natural products. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, has made them a focal point of extensive research. The introduction of a morpholine moiety at the 8-position and a nitro group at the 5-position of the quinoline ring is anticipated to modulate its electronic properties and biological activity, making this compound a compound of interest for further investigation.
This guide outlines a two-step synthesis beginning with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline, followed by the separation of the 8-nitroquinoline isomer. The subsequent key step involves a nucleophilic aromatic substitution reaction with morpholine to yield the final product.
Synthetic Pathway
The proposed synthesis of this compound is depicted in the workflow diagram below. The process begins with the nitration of quinoline, followed by the isolation of the 8-nitroquinoline precursor. This precursor is then proposed to be halogenated to 8-chloro-5-nitroquinoline, which subsequently undergoes a nucleophilic aromatic substitution with morpholine to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the precursors and a proposed protocol for the final product.
Synthesis of 8-Nitroquinoline
The synthesis of 8-nitroquinoline can be achieved via the nitration of quinoline. A typical procedure involves the use of a mixed acid (nitric and sulfuric acid) at a controlled temperature.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid and cool the flask in an ice bath.
-
Slowly add 12.9 g (0.10 mole) of quinoline to the cooled sulfuric acid with continuous stirring. The temperature may rise to around 77°C.[1]
-
Heat the mixture to 100°C.
-
Add 9.4 mL (0.15 mole) of 71% nitric acid dropwise at a rate that maintains the reaction temperature between 100°C and 110°C.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.[1]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the nitroquinoline isomers.
-
Filter the crude product, wash with cold water, and dry.
The resulting product is a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The separation of 8-nitroquinoline can be achieved by fractional crystallization from a suitable solvent like isopropyl alcohol.[1]
Proposed Synthesis of this compound
This proposed synthesis involves a nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and morpholine. The 8-chloro-5-nitroquinoline can be prepared from 8-hydroxy-5-nitroquinoline, which in turn can be synthesized by the nitration of 8-hydroxyquinoline.
Step A: Synthesis of 8-Hydroxy-5-nitroquinoline A two-stage method involving the nitrosation of 8-hydroxyquinoline followed by oxidation with nitric acid is an efficient route.
Step B: Synthesis of 8-Chloro-5-nitroquinoline (Proposed) 8-Hydroxy-5-nitroquinoline can be converted to 8-chloro-5-nitroquinoline using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Step C: Synthesis of this compound (Proposed)
-
In a sealed reaction vessel, dissolve 8-chloro-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add an excess of morpholine (typically 2-3 equivalents) to the solution.
-
Add a base, such as potassium carbonate or triethylamine, to act as an acid scavenger.
-
Heat the reaction mixture at a temperature ranging from 100 to 150°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting materials and the final product.
Table 1: Properties of Key Reagents and Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Quinoline | C₉H₇N | 129.16 | -15 | 237 |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 88 - 89[1] | - |
| Morpholine | C₄H₉NO | 87.12 | -5[2] | 129[2] |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O₃[3] |
| Molecular Weight | 259.26 g/mol [3] |
| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine[3] |
| CAS Number | 304884-33-1[3] |
| Appearance | (Expected) Yellow to orange solid |
| Melting Point | Not available in searched literature |
| ¹H NMR (CDCl₃, ppm) | (Predicted) Signals corresponding to quinoline and morpholine protons. |
| ¹³C NMR (CDCl₃, ppm) | (Predicted) Signals corresponding to quinoline and morpholine carbons. |
| Mass Spec (m/z) | (Predicted) [M+H]⁺ at 260.10 |
| IR (cm⁻¹) | (Predicted) Characteristic peaks for C-N, N-O (nitro), and aromatic C-H stretching. |
Conclusion
References
8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis
An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound and its derivatives. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the combined pharmacophoric properties of the morpholine and 5-nitroquinoline scaffolds. This document details the multi-step synthesis, including specific experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and drug development professionals in the efficient preparation of these target molecules.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, with 8-hydroxyquinoline and its analogues demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a nitro group at the C5 position often enhances or modulates this activity, as seen in Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibacterial and anticancer agent.[3][4] The morpholine moiety is considered a "privileged structure" in drug design, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5][6]
The synthesis of this compound combines these key structural features, creating a molecule with high potential for novel therapeutic applications. The core synthetic strategy revolves around a robust multi-step process commencing from readily available 8-hydroxyquinoline. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the displacement of a leaving group at the C8 position by morpholine.[1][7] This guide outlines a reliable and reproducible pathway for its synthesis.
Core Synthetic Pathway
The most logical and efficient route to synthesize this compound involves a three-step sequence starting from 8-hydroxyquinoline. The overall workflow is depicted below.
Figure 1: Proposed three-step synthetic workflow for this compound.
Experimental Protocols & Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized for clarity.
Step 1: Nitration of 8-Hydroxyquinoline
The initial step involves the regioselective nitration of 8-hydroxyquinoline at the C5 position to yield 8-hydroxy-5-nitroquinoline. This is a standard electrophilic aromatic substitution.[8][9]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 8-hydroxyquinoline (10.0 g, 68.9 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 6.0 mL) and concentrated sulfuric acid (10 mL).
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 1 hour, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Recrystallize the crude product from ethanol or acetone to obtain pure 8-hydroxy-5-nitroquinoline as a yellow crystalline solid.[10]
| Parameter | Value | Reference(s) |
| Starting Material | 8-Hydroxyquinoline | [8][9] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [8][9] |
| Temperature | 0-5 °C | [9] |
| Reaction Time | 3 hours | [8] |
| Workup | Precipitation in ice water | [10] |
| Purification | Recrystallization (Ethanol) | [10] |
| Typical Yield | 75-85% | [8][10] |
Table 1: Summary of Reaction Conditions for Step 1: Nitration.
Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline
This step converts the hydroxyl group of 8-hydroxy-5-nitroquinoline into a chloro group, which is a superior leaving group for the subsequent SNAr reaction. This transformation is typically achieved using phosphoryl chloride (POCl₃).[11]
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 8-hydroxy-5-nitroquinoline (5.0 g, 26.3 mmol).
-
Add phosphoryl chloride (POCl₃, 25 mL, 268 mmol) to the flask.
-
Slowly heat the mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 4 hours. The solid will gradually dissolve.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker under a fume hood. This step is highly exothermic and releases HCl gas.
-
Stir the mixture until the excess POCl₃ has been hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until a precipitate forms and the pH is ~7-8.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
The crude 8-chloro-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate).
| Parameter | Value | Reference(s) |
| Starting Material | 8-Hydroxy-5-nitroquinoline | [11] |
| Reagent | Phosphoryl Chloride (POCl₃) | [11] |
| Temperature | Reflux (~110 °C) | [11] |
| Reaction Time | 4 hours | - |
| Workup | Hydrolysis in ice water, Neutralization | - |
| Purification | Recrystallization / Chromatography | |
| Typical Yield | 60-70% | - |
Table 2: Summary of Reaction Conditions for Step 2: Chlorination.
Step 3: Nucleophilic Aromatic Substitution with Morpholine
In the final step, 8-chloro-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group activates the C8 position, facilitating the displacement of the chloride by the nitrogen atom of morpholine to yield the final product.[1][7]
Protocol:
-
Dissolve 8-chloro-5-nitroquinoline (2.0 g, 9.6 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (40 mL) in a round-bottom flask.
-
Add morpholine (1.25 mL, 14.4 mmol, 1.5 equivalents) to the solution.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 g, 14.4 mmol) or triethylamine (TEA, 2.0 mL, 14.4 mmol) to act as an HCl scavenger.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water (150 mL).
-
A solid precipitate of this compound will form.
-
Filter the product, wash with water, and dry.
-
Further purification can be achieved by recrystallization from ethanol or isopropanol to yield the pure product.
| Parameter | Value | Reference(s) |
| Starting Material | 8-Chloro-5-nitroquinoline | [1][7] |
| Reagents | Morpholine, K₂CO₃ (or TEA) | [7] |
| Solvent | DMF or Ethanol | [1] |
| Temperature | 80-90 °C | - |
| Reaction Time | 6-8 hours | - |
| Workup | Precipitation in water | - |
| Purification | Recrystallization | - |
| Typical Yield | 80-90% | - |
Table 3: Summary of Reaction Conditions for Step 3: Nucleophilic Substitution.
Potential Mechanism of Action: A Biological Context
Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions, which is a primary mechanism behind their biological activity. By binding essential metal cations like Fe²⁺/Fe³⁺, Zn²⁺, or Cu²⁺, these compounds can disrupt the function of metalloenzymes that are critical for cellular processes in pathogens or cancer cells. This chelation can lead to the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and ultimately, cell death.[3]
Figure 2: Postulated mechanism of action for quinoline-based therapeutics via metal chelation.
Conclusion
This guide presents a clear and structured three-step synthesis for this compound derivatives. The pathway is robust, utilizing well-established chemical transformations and starting from inexpensive, commercially available materials. The provided protocols and tabulated data offer a practical resource for researchers in medicinal chemistry and drug development. The potent combination of the 5-nitroquinoline core and the pharmacokinetic-enhancing morpholine ring makes these derivatives highly attractive candidates for further biological evaluation and development as novel therapeutic agents.
References
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 8-Chloro-5-nitroquinoline|lookchem [lookchem.com]
The Multifaceted Biological Activities of 5-Nitroquinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 5-nitroquinolines have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of 5-nitroquinoline compounds, with a particular focus on the well-studied derivative, nitroxoline (8-hydroxy-5-nitroquinoline). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
5-Nitroquinoline derivatives have demonstrated significant potential in several therapeutic areas, primarily driven by their anticancer, antimicrobial, and anti-angiogenic properties. The core mechanisms often involve metal ion chelation and the induction of cellular stress pathways.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of 5-nitroquinoline compounds, particularly nitroxoline.[1][2][3][4] These compounds exhibit cytotoxicity against a wide range of cancer cell lines. One of the primary mechanisms of their anticancer action is the inhibition of key enzymes involved in cancer progression.
Nitroxoline has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells and, consequently, angiogenesis.[5][6][7][8] By inhibiting MetAP2, nitroxoline effectively curtails the formation of new blood vessels that tumors require for growth and metastasis.[5][8]
Furthermore, nitroxoline has been shown to inhibit Sirtuin 1 (SIRT1), a histone deacetylase involved in cell survival and apoptosis.[6][9] Inhibition of SIRT1 leads to the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest and apoptosis.[6][10] The dual inhibition of MetAP2 and SIRT1 by nitroxoline creates a synergistic effect that enhances its anti-angiogenic and pro-apoptotic activities.[6]
Another key pathway affected by nitroxoline is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth and proliferation.[11][12] Studies have shown that nitroxoline can activate AMP-activated protein kinase (AMPK), which subsequently inhibits mTOR signaling, leading to cell cycle arrest.[12]
Some 5-nitroquinoline derivatives have also been observed to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[13]
Antimicrobial Activity
Nitroxoline is a well-established antimicrobial agent, historically used for the treatment of urinary tract infections.[14] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial mechanism is largely attributed to its ability to chelate essential divalent metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺), which are vital for bacterial enzyme function and biofilm formation.[15] By disrupting metal homeostasis in microbes, nitroxoline effectively inhibits their growth and proliferation.
Antiprotozoal Activity
Recent studies have also highlighted the potential of nitroxoline as an antiprotozoal agent, showing activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is thought to be similar to its antimicrobial activity, involving the disruption of metal ion homeostasis within the parasite.
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of nitroxoline and its derivatives against various cancer cell lines and microbial strains, presenting IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Table 1: Anticancer Activity of Nitroxoline and its Derivatives (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Nitroxoline | Raji | B-cell lymphoma | 0.438 | [16] |
| Nitroxoline | HUVEC | Endothelial | 1.9 | [5][8] |
| Nitroxoline | T24 | Bladder Cancer | - | [9] |
| Nitroxoline | PC-3 | Prostate Cancer | - | [17] |
| Nitroxoline | DU145 | Prostate Cancer | - | [17] |
| Nitroxoline | LNCaP | Prostate Cancer | - | [17] |
| 5-Nitrosoquinolin-8-ol | HUVEC | Endothelial | <1 | [9] |
Note: Some IC₅₀ values were reported without specific numerical data in the provided search snippets.
Table 2: Antimicrobial Activity of Nitroxoline (MIC Values)
| Organism | Strain Type | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ESBL-producing & Non-ESBL | - | 8 | - | [14] |
| Escherichia coli | Carbapenem-resistant & susceptible | - | 8 | 32 | [8] |
| Klebsiella pneumoniae | - | - | 8 | 32 | [8] |
| Enterobacter cloacae | - | - | 8 | 16 | [8] |
| Acinetobacter baumannii | Carbapenem-resistant & susceptible | - | 2 | 2 | [8] |
| Providencia rettgeri | NDM-1 strain | 8 | - | - | [14] |
| Micrococcus flavus | ATCC 10240 | 6.2 | - | - | [18] |
| Staphylococcus aureus | ATCC 5048 | 3.1 | - | - | [18] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of 5-nitroquinoline compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitroquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][19][20]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 5-nitroquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Topoisomerase Inhibition Assays
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription, making them excellent targets for anticancer drugs.[21]
1. Topoisomerase I Relaxation Assay:
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[7][22][23] The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a control reaction without the inhibitor and a control with no enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
2. Topoisomerase II DNA Cleavage Assay:
Principle: This assay identifies compounds that stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[12] This stabilized "cleavable complex" results in the conversion of supercoiled plasmid DNA into linear DNA.
Protocol:
-
Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, ATP, and the test compound in a microcentrifuge tube.
-
Enzyme Addition: Add purified human topoisomerase II to the mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Complex Stabilization and Protein Digestion: Add SDS to linearize the DNA by trapping the enzyme-DNA complex, followed by proteinase K to digest the enzyme.
-
Electrophoresis: Separate the DNA forms (supercoiled, relaxed, linear) on an agarose gel.
-
Visualization: Stain the gel and visualize under UV light. An increase in the linear DNA band indicates that the compound stabilizes the cleavable complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 5-nitroquinoline compounds and the general workflow of the experimental protocols described above.
Caption: Anticancer signaling pathway of Nitroxoline.
Caption: General workflows for key biological assays.
Conclusion
5-Nitroquinoline compounds, exemplified by nitroxoline, represent a versatile class of molecules with significant therapeutic potential. Their multifaceted biological activities, including potent anticancer, antimicrobial, and anti-angiogenic effects, are underpinned by well-defined molecular mechanisms. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. It is intended to facilitate further research and development of this promising class of compounds for various clinical applications. The continued exploration of 5-nitroquinoline derivatives holds considerable promise for the discovery of novel and effective therapeutic agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted oxines inhibit endothelial cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of Sirt1 is correlated to upregulation of p53 and increased apoptosis in epicardial adipose tissue of patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the SIRT1/p53 regulatory axis in oxidative stressmediated...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of a reactive oxygen species-sensitive nitric oxide synthase inhibitor for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of MetAP-2 in Angiogenesis and Wnt Signaling - Craig Crews [grantome.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Quinoline-Based PI3K Inhibitors: A Case Study of 8-(Morpholin-4-yl)-5-nitroquinoline
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for the development of novel anticancer therapies.[4][5][6] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[7][8] Quinoline and its derivatives have emerged as a promising scaffold for the development of potent and selective PI3K inhibitors.[9][10][11] This technical guide explores the potential of this compound as a PI3K inhibitor, providing a comprehensive overview of the underlying signaling pathway, common experimental evaluation protocols, and a hypothetical data presentation.
The structure of this compound features a quinoline core, a nitro group at the 5-position, and a morpholine moiety at the 8-position. The morpholine group is a common feature in many known PI3K inhibitors, often contributing to potency and favorable pharmacokinetic properties.[12][13][14]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth.[1][2][4] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][3] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell proliferation while inhibiting apoptosis.[1][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][8]
Hypothetical Inhibitory Activity of this compound
The following tables present hypothetical quantitative data for the inhibitory activity of this compound against various Class I PI3K isoforms and its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 150 |
| PI3Kδ | 25 |
| PI3Kγ | 200 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U87 | Glioblastoma | 0.8 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
The evaluation of a novel PI3K inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
1. In Vitro Kinase Assay
-
Principle: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. A common method is the homogeneous time-resolved fluorescence (HTRF) assay.[7]
-
Methodology:
-
Purified recombinant PI3K enzyme is incubated with the substrate (e.g., PIP2), ATP, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product (PIP3) generated is quantified using a specific antibody labeled with a fluorescent probe.
-
The signal is read on a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability Assay
-
Principle: This assay assesses the effect of the compound on the proliferation and survival of cancer cells. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[15]
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
WST-1 reagent is added to each well, and the plates are incubated for 2-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
3. Western Blotting
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates. In the context of PI3K inhibition, it is used to assess the phosphorylation status of key downstream targets like AKT and S6 ribosomal protein.
-
Methodology:
-
Cancer cells are treated with the test compound for a defined period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6, S6).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.
While specific experimental data for this compound as a PI3K inhibitor is not yet publicly available, its structural features, particularly the quinoline and morpholine moieties, suggest its potential as a promising candidate for further investigation. The methodologies and hypothetical data presented in this guide provide a framework for the systematic evaluation of this and other novel quinoline-based PI3K inhibitors. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In vitro screening of 8-(Morpholin-4-yl)-5-nitroquinoline
An In-Depth Technical Guide to the In Vitro Screening of 8-(Morpholin-4-yl)-5-nitroquinoline
Disclaimer: Publicly available research specifically detailing the in vitro screening of this compound is limited. This guide, therefore, presents a comprehensive, proposed screening strategy based on the well-documented biological activities of structurally related 5-nitroquinoline and 8-substituted quinoline derivatives. The experimental protocols and data are representative examples intended to guide researchers in the evaluation of this specific compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-nitroquinoline scaffold, in particular, is a key feature in several bioactive molecules. This guide outlines a systematic approach to the in vitro screening of this compound, a novel derivative, to elucidate its potential therapeutic value. The proposed screening cascade will focus on two primary areas of investigation where quinoline derivatives have shown considerable promise: oncology and microbiology.
Proposed In Vitro Screening Cascade
The initial screening of this compound will be conducted in a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific mechanistic and antimicrobial assays.
Workflow for In Vitro Screening
Data Presentation: Representative Cytotoxicity Data
Following primary screening, quantitative data should be summarized to compare the cytotoxic effects of this compound across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Representative IC50 Values for this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) [Representative Data] |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| K-562 | Myelogenous Leukemia | 9.8 ± 1.2 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.5 |
| A549 | Lung Carcinoma | 18.7 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.4 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro screening results.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][3] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Serially dilute this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mechanistic Insights: Signaling Pathway Analysis
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9][10][11][12]
Proposed PI3K/Akt Signaling Pathway Involvement
Rationale: The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10][12] Its dysregulation is a hallmark of many cancers.[11] We hypothesize that this compound may exert its cytotoxic effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to decreased cell proliferation and the induction of apoptosis. This can be investigated using techniques like Western blotting to measure the phosphorylation status of Akt and its downstream targets.
Conclusion
This technical guide provides a comprehensive framework for the initial in vitro screening of this compound. The proposed workflow, incorporating cytotoxicity screening, antimicrobial assays, and mechanistic studies, will enable a thorough evaluation of its therapeutic potential. The representative data and detailed protocols serve as a valuable resource for researchers embarking on the investigation of this and other novel quinoline derivatives. Further studies, guided by the results of this initial screening, will be necessary to fully characterize the pharmacological profile of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 8-(morpholin-4-yl)-5-nitroquinoline, a compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.
The protocol outlines a two-step synthesis commencing from the commercially available 8-hydroxy-5-nitroquinoline. The first step involves the conversion of the hydroxyl group to a more reactive leaving group, a chloro group, to yield 8-chloro-5-nitroquinoline. The subsequent step is the substitution of the chloro group with morpholine to afford the final product. The methodologies are presented with detailed experimental procedures, and the expected quantitative data are summarized for clarity.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Chlorination of 8-hydroxy-5-nitroquinoline: The hydroxyl group of 8-hydroxy-5-nitroquinoline is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the hydroxyl group is a poor leaving group for nucleophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution: The resulting 8-chloro-5-nitroquinoline is then reacted with morpholine. The electron-withdrawing nitro group at the 5-position activates the quinoline ring for nucleophilic attack by morpholine at the 8-position, leading to the displacement of the chloride ion and the formation of the desired product.
Quantitative Data
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Purity (Expected) | >95% (after purification) | |
| Yield (Expected) | 60-80% (for the second step) | |
| Starting Material 1 | 8-Hydroxy-5-nitroquinoline | [2] |
| Starting Material 2 | Morpholine | |
| Intermediate | 8-Chloro-5-nitroquinoline |
Experimental Protocols
Step 1: Synthesis of 8-Chloro-5-nitroquinoline
Materials:
-
8-Hydroxy-5-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxy-5-nitroquinoline (1 equivalent).
-
Under a fume hood, add anhydrous toluene to the flask to create a slurry.
-
Slowly and carefully add phosphorus oxychloride (3-5 equivalents) to the slurry at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 8-chloro-5-nitroquinoline.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound
Materials:
-
8-Chloro-5-nitroquinoline (from Step 1)
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1 equivalent) in DMF or acetonitrile.
-
Add morpholine (1.5-2 equivalents) to the solution.
-
Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a pure solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Diagrams
Caption: Overall synthesis workflow for this compound.
Caption: Logical flow of the experimental protocol for the final synthesis step.
References
Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic analysis of 8-(Morpholin-4-yl)-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this note combines established spectroscopic principles with data from closely related analogs, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), to present a comprehensive analytical profile. The protocols outlined herein are designed to enable researchers to characterize and quantify this molecule using standard laboratory techniques, including UV-Visible Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and a potential mechanism of action are discussed, supported by visualizations to aid in experimental design and interpretation.
Introduction
This compound belongs to the quinoline family of compounds, which are known for their broad range of biological activities, including antimicrobial and anticancer properties. The incorporation of a morpholine ring at the 8-position and a nitro group at the 5-position is anticipated to modulate the compound's physicochemical properties and biological efficacy. Accurate spectroscopic characterization is a critical first step in the evaluation of any new chemical entity for therapeutic potential. This application note serves as a practical resource for the analytical investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem CID: 2829612[1] |
| Molecular Weight | 259.26 g/mol | PubChem CID: 2829612[1] |
| CAS Number | 304884-33-1 | PubChem CID: 2829612[1] |
| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine | PubChem CID: 2829612[1] |
| Predicted XLogP3 | 1.8 | PubChem CID: 2829612[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components and comparison with analogous compounds.
UV-Visible Spectroscopy
The UV-Vis spectrum is expected to be dominated by the π → π* transitions of the nitroquinoline aromatic system.
Table 2: Predicted UV-Visible Spectral Data (in Methanol)
| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~250-260 | ~20,000 - 30,000 | π → π* (Quinoline) |
| ~340-360 | ~5,000 - 10,000 | π → π* (Nitroaromatic) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic vibrational frequencies for the nitro, morpholine, and quinoline functional groups.
Table 3: Predicted FT-IR Peak Assignments (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (Morpholine) |
| 1620-1600 | Medium | C=N stretch (Quinoline) |
| 1590-1570 | Strong | C=C stretch (Aromatic) |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1350-1320 | Strong | Symmetric NO₂ stretch |
| 1250-1200 | Strong | C-N stretch (Aryl-N) |
| 1120-1080 | Strong | C-O-C stretch (Morpholine) |
| 850-800 | Strong | C-H out-of-plane bend (Aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom. Chemical shifts are predicted relative to TMS (Tetramethylsilane).
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.9 - 8.7 | dd | 1H | H-2 (Quinoline) |
| 8.5 - 8.3 | d | 1H | H-4 (Quinoline) |
| 8.2 - 8.0 | d | 1H | H-6 (Quinoline) |
| 7.8 - 7.6 | dd | 1H | H-3 (Quinoline) |
| 7.2 - 7.0 | d | 1H | H-7 (Quinoline) |
| 4.0 - 3.8 | t | 4H | O-(CH₂)₂ (Morpholine) |
| 3.4 - 3.2 | t | 4H | N-(CH₂)₂ (Morpholine) |
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-8 (Quinoline) |
| ~150 | C-2 (Quinoline) |
| ~148 | C-5 (Quinoline) |
| ~140 | C-8a (Quinoline) |
| ~135 | C-4 (Quinoline) |
| ~130 | C-6 (Quinoline) |
| ~125 | C-4a (Quinoline) |
| ~122 | C-3 (Quinoline) |
| ~115 | C-7 (Quinoline) |
| ~67 | O-(CH₂)₂ (Morpholine) |
| ~52 | N-(CH₂)₂ (Morpholine) |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 259 | High | [M]⁺ (Molecular Ion) |
| 213 | Medium | [M - NO₂]⁺ |
| 185 | Medium | [M - NO₂ - CO]⁺ or [M - Morpholine fragment]⁺ |
| 157 | Medium | [Quinoline-NO₂]⁺ fragment |
| 86 | High | [Morpholine]⁺ fragment |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable halo-nitroquinoline with morpholine.
Caption: Synthetic scheme for this compound.
Protocol:
-
To a solution of 8-chloro-5-nitroquinoline (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic characterization.
Protocols:
-
UV-Visible Spectroscopy:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
Record the absorbance spectra from 200 to 800 nm using a double-beam UV-Vis spectrophotometer with the solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Assign the characteristic absorption bands to the corresponding functional groups.
-
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of TMS as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the chemical shifts, multiplicities, and coupling constants.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum over a relevant m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
-
Potential Mechanism of Action
Based on the known biological activities of related 5-nitroquinoline compounds like Nitroxoline, a plausible mechanism of action for this compound involves the induction of programmed cell death (apoptosis) in target cells.[2] This process may be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2]
Caption: Plausible apoptotic signaling pathway.
This proposed pathway involves the compound inducing oxidative stress, which in turn disrupts mitochondrial function, depletes cellular energy reserves, and activates the caspase cascade, ultimately leading to controlled cell death.
Conclusion
This application note provides a foundational guide for the spectroscopic analysis of this compound. While direct experimental data is currently scarce, the provided predicted data, detailed protocols, and workflow diagrams offer a robust framework for researchers to characterize this compound and investigate its potential biological activities. Further experimental validation of the predicted spectroscopic data is highly encouraged to build a comprehensive understanding of this promising molecule.
References
Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline
Introduction
These application notes provide a summary of the available nuclear magnetic resonance (NMR) data for the compound 8-(Morpholin-4-yl)-5-nitroquinoline. This compound is of interest to researchers in medicinal chemistry and drug development due to its quinoline and morpholine moieties, which are common pharmacophores. The following sections detail the available 1H and 13C NMR spectral data and provide a general protocol for the acquisition of such data.
1H and 13C NMR Spectral Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield experimentally determined and published 1H and 13C NMR spectral data specifically for this compound. While data for related N-substituted morpholines and substituted quinolines are available, the specific chemical shifts and coupling constants for the title compound have not been reported.
For researchers who synthesize this compound, the expected 1H and 13C NMR spectra can be predicted based on the analysis of similar structures. The 1H NMR spectrum is expected to show signals corresponding to the protons of the quinoline ring system and the morpholine ring. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholino group. The protons of the morpholine ring will appear in the aliphatic region, typically as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
The 13C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the quinoline carbons will be in the aromatic region (typically δ 110-160 ppm), while the morpholine carbons will be in the aliphatic region (typically δ 45-70 ppm).
Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra, which would be suitable for the characterization of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. 1H NMR Acquisition
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 scans for a dilute sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
4. 13C NMR Acquisition
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 1024 scans or more, depending on the sample concentration).
-
Set the relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
-
Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a novel compound like this compound.
Conclusion
While specific, experimentally verified 1H and 13C NMR data for this compound are not currently available in the public domain, the general protocols and expected spectral features outlined in these notes provide a valuable resource for researchers working with this and related compounds. The provided workflow diagram offers a clear and logical guide for the process of obtaining and analyzing NMR data for novel chemical entities. It is recommended that researchers synthesizing this compound for the first time perform full NMR characterization to establish a reference dataset for future studies.
Application Note: Mass Spectrometry Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline
Abstract
This application note presents a detailed protocol for the mass spectrometric analysis of 8-(morpholin-4-yl)-5-nitroquinoline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental data for this specific analyte, this document provides a comprehensive, proposed methodology based on established principles of mass spectrometry for nitroaromatic and heterocyclic compounds. The described methods include a liquid chromatography-mass spectrometry (LC-MS) workflow for separation and detection, along with a predicted fragmentation pathway to aid in structural confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop analytical methods for this and structurally related molecules.
Introduction
This compound is a heterocyclic compound incorporating a quinoline core, a nitro group, and a morpholine substituent. The analysis of such molecules is crucial for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these applications. This document outlines a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters. A theoretical fragmentation pattern is also proposed to facilitate the interpretation of tandem mass spectrometry (MS/MS) data.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Matrix Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode (m/z 50-500) and tandem MS (MS/MS) product ion scan mode.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the precursor ion (e.g., 10-40 eV).
Data Presentation
The expected molecular formula for this compound is C₁₃H₁₃N₃O₃, with a monoisotopic mass of 259.0957 g/mol .[1]
Table 1: Predicted m/z Values for Precursor and Major Product Ions of this compound in Positive ESI Mode.
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 260.1030 |
| Loss of NO₂ | [M+H-46]⁺ | 214.1024 |
| Loss of Morpholine | [M+H-87]⁺ | 173.0451 |
| Quinoline Core Fragment | - | 129.0549 |
| Morpholine Fragment | - | 88.0706 |
Visualization of Methodologies
Caption: Workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z 260.1030) is anticipated to proceed through several key pathways. The most labile bonds are likely to be the C-N bond connecting the morpholine ring to the quinoline core and the C-N bond of the nitro group. Cleavage of these bonds will result in characteristic fragment ions that can be used for structural confirmation in MS/MS experiments.
Caption: Predicted fragmentation of this compound.
Discussion
The proposed LC-MS/MS method provides a starting point for the sensitive and selective quantification and identification of this compound. The use of a C18 column is suitable for retaining this moderately polar compound, and the gradient elution allows for the separation from potential impurities and matrix components. Positive mode ESI is selected due to the presence of basic nitrogen atoms in the quinoline and morpholine rings, which are readily protonated.
The predicted fragmentation pattern is based on the fragmentation of similar chemical structures. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. The cleavage of the morpholine ring is also expected, leading to a stable quinoline-containing fragment. Further fragmentation of this ion can provide additional structural information. It is crucial to experimentally verify this proposed fragmentation pattern using a reference standard.
Conclusion
This application note details a proposed analytical methodology for the mass spectrometric analysis of this compound. The provided experimental protocols and predicted fragmentation data serve as a robust foundation for researchers to develop and validate a quantitative and qualitative LC-MS/MS method for this compound. The successful application of this method will be invaluable for future studies in drug development and related scientific fields.
References
Application Notes: Cell Viability Assays with 8-(Morpholin-4-yl)-5-nitroquinoline
For Research Use Only.
Introduction
8-(Morpholin-4-yl)-5-nitroquinoline is a synthetic compound belonging to the nitroquinoline class of molecules. While specific data on this compound is emerging, its structural similarity to other quinoline derivatives, such as the anticancer agent 8-hydroxy-5-nitroquinoline (Nitroxoline), suggests its potential as a modulator of cell viability.[1][2] The presence of a morpholine ring, a feature in several known inhibitors of the PI3K/Akt/mTOR signaling pathway, further indicates a potential mechanism of action involving this critical cell survival pathway.[3][4] These application notes provide a framework for evaluating the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Postulated Mechanism of Action
Based on its structural motifs, this compound is hypothesized to exert its effects on cell viability through the inhibition of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] By inhibiting key kinases in this cascade, such as PI3K or Akt, this compound may lead to the induction of apoptosis and a reduction in cell viability.
Data Presentation
The following tables summarize representative quantitative data from hypothetical cell viability and apoptosis assays using this compound on a human cancer cell line (e.g., HCT-116).
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HCT-116 | 24 | 15.8 |
| HCT-116 | 48 | 8.2 |
| HCT-116 | 72 | 4.1 |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 2.5 | 1.8 |
| This compound | 5 | 18.7 | 5.3 |
| This compound | 10 | 35.2 | 12.6 |
| This compound | 20 | 52.1 | 25.4 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol outlines the measurement of cell viability via the colorimetric MTT assay, which assesses metabolic activity.[6][7]
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analyze the stained cells by flow cytometry within one hour.[12]
Mandatory Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Apoptosis Induction by 8-(Morpholin-4-yl)-5-nitroquinoline and Related Compounds in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific research on the apoptosis-inducing properties of 8-(Morpholin-4-yl)-5-nitroquinoline in cancer cells is not available in the public domain. The following application notes and protocols are based on the closely related and well-studied compound Nitroxoline (8-hydroxy-5-nitroquinoline) , as well as other quinoline derivatives incorporating a morpholine moiety. These compounds share structural similarities and are expected to exhibit comparable, though not identical, biological activities. The provided information serves as a guide for investigating the anticancer potential of this class of molecules.
Introduction
Quinoline derivatives represent a promising class of compounds in anticancer drug discovery, with many exhibiting potent cytotoxic and apoptosis-inducing activities. Nitroxoline (8-hydroxy-5-nitroquinoline), a known antimicrobial agent, has been repurposed and extensively studied for its anticancer effects. Its mechanism of action often involves the induction of oxidative stress and interference with key cellular signaling pathways. This document provides a summary of the known effects of Nitroxoline and general protocols for evaluating the apoptosis-inducing potential of related compounds like this compound.
Application Notes
Mechanism of Action of Nitroxoline (8-hydroxy-5-nitroquinoline)
Nitroxoline induces apoptosis in cancer cells through a multi-faceted mechanism. A key feature is the generation of intracellular reactive oxygen species (ROS).[1][2][3] This increase in ROS leads to cellular damage and triggers apoptotic pathways. The pro-apoptotic activity of Nitroxoline is significantly enhanced by the presence of copper, although it does not act as a zinc ionophore, distinguishing it from other quinoline-based compounds like clioquinol.[1][2][3]
Furthermore, studies have shown that Nitroxoline can inhibit critical cell survival pathways. It has been reported to suppress the Forkhead box M1 (FoxM1) signaling pathway, a key regulator of cell cycle progression and proliferation.[4] Downregulation of FoxM1 and its target genes, such as cyclin D1, contributes to cell cycle arrest and apoptosis.[4] Some evidence also points towards the modulation of the mTOR signaling pathway, a central regulator of cell growth and survival.
Data Presentation: In Vitro Cytotoxicity of Nitroxoline
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nitroxoline in various cancer cell lines, demonstrating its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HuCCT1 | Cholangiocarcinoma | 3.69 | [4] |
| Huh28 | Cholangiocarcinoma | 4.49 | [4] |
| U87 | Glioma | ~26.3 (50 µg/ml) | [5] |
| U251 | Glioma | ~3.1 (6 µg/ml) | [5] |
| A549 | Lung Cancer | ~20 (38 µg/ml) | [5] |
| PC3 | Prostate Cancer | ~12.1 (23 µg/ml) | [5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of the test compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells treated with the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Serum-free culture medium
-
Carboxy-H2DCFDA fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compound for the desired time.
-
Remove the medium and wash the cells with PBS.
-
Add serum-free medium containing 10 µM Carboxy-H2DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry (excitation at 488 nm, emission at 525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. sciforum.net [sciforum.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with 8-(Morpholin-4-yl)-5-nitroquinoline
Disclaimer: As of the latest available information, specific in vivo studies directly investigating 8-(Morpholin-4-yl)-5-nitroquinoline in animal models have not been extensively published. The following application notes and protocols are based on the known biological activities of the closely related compound, nitroxoline (8-hydroxy-5-nitroquinoline), a molecule with established antimicrobial, anticancer, and antichagasic properties.[1][2][3][4][5] These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to design and conduct initial in vivo evaluations of this compound.
Compound Profile: this compound
This compound is a chemical compound with the molecular formula C13H13N3O3.[6][7] It belongs to the quinoline class of compounds, which are known for a wide range of biological activities.[8] The presence of the morpholine group may influence its pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H13N3O3 | PubChem[6] |
| Molecular Weight | 259.26 g/mol | PubChem[6] |
| IUPAC Name | 4-(5-nitroquinolin-8-yl)morpholine | PubChem[6] |
| CAS Number | 304884-33-1 | Cas Number Lookup[7] |
Application Note 1: Evaluation of Anticancer Activity
Based on the potent anticancer effects of the related compound nitroxoline, this compound is a candidate for investigation as an antineoplastic agent.[2][9] Nitroxoline has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[2][9] A potential mechanism of action to investigate for this compound, drawing parallels from nitroxoline, is the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[2][9]
Potential Signaling Pathway
Caption: Proposed anticancer signaling pathway for this compound.
Experimental Protocol: Xenograft Mouse Model of Cancer
This protocol describes a typical efficacy study in a xenograft mouse model.
-
Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Cell Line: Select a suitable human cancer cell line (e.g., PC-3 for prostate cancer, A375 for melanoma).
-
Procedure: Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
-
Study Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (a clinically relevant anticancer drug).
-
-
Dosing:
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Once daily for 21 days.
-
Dose Volume: 10 mL/kg.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Record body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or at the end of the study.
-
Collect tumors, weigh them, and preserve them for histological and molecular analysis (e.g., immunohistochemistry for apoptosis markers).
-
Hypothetical Experimental Workflow
Caption: Workflow for a xenograft mouse model efficacy study.
Table 2: Hypothetical Efficacy Data from Xenograft Study
| Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5.0 ± 2.0 |
| Low Dose (10 mg/kg) | 900 ± 180 | 40 | +3.5 ± 1.5 |
| High Dose (50 mg/kg) | 450 ± 120 | 70 | -2.0 ± 1.0 |
| Positive Control | 300 ± 90 | 80 | -5.0 ± 2.5 |
Application Note 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. A pharmacokinetic (PK) study in an appropriate animal model will determine key parameters such as bioavailability, half-life, and clearance.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model:
-
Species: Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins.
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Dosing:
-
IV Administration: Administer as a bolus dose via the tail vein.
-
PO Administration: Administer via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Pharmacokinetic Study Workflow
Caption: Workflow for a pharmacokinetic study in rats.
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2400 | 4800 |
| t1/2 (h) | 2.5 | 3.0 |
| Clearance (mL/h/kg) | 833 | - |
| Bioavailability (%) | - | 40 |
Considerations for Future Studies
Before embarking on the in vivo studies outlined above, it is imperative to conduct comprehensive in vitro characterization of this compound. This should include:
-
Cytotoxicity assays against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies to confirm its effects on cellular pathways such as apoptosis and ROS production.
-
In vitro ADME assays to assess metabolic stability and potential for drug-drug interactions.
Furthermore, initial dose-range finding and toxicity studies in animal models are essential to establish a safe and effective dose range for efficacy and pharmacokinetic evaluations. The protocols provided here offer a robust framework for the preclinical in vivo assessment of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. molecularinfo.com [molecularinfo.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake and Localization of 8-(Morpholin-4-yl)-5-nitroquinoline
Disclaimer: Publicly available research specifically detailing the cellular uptake and localization of 8-(Morpholin-4-yl)-5-nitroquinoline is limited. The following application notes and protocols provide a generalized framework and standard methodologies that can be adapted by researchers to investigate these properties for this and other novel small molecules.
Introduction
This compound is a heterocyclic organic compound.[1][2] Understanding the cellular uptake and subcellular localization of such novel compounds is a critical step in drug discovery and development. These parameters are fundamental to determining a compound's mechanism of action, efficacy, and potential off-target effects. This document outlines standardized protocols for quantifying the cellular uptake and visualizing the subcellular distribution of this compound in a research setting.
The methodologies described herein are designed for researchers in cell biology, pharmacology, and drug development. They include protocols for cell culture, treatment with the test compound, sample preparation, and analysis using common laboratory techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantification and confocal fluorescence microscopy for localization.
Data Presentation: Quantifying Cellular Uptake
Effective data presentation is crucial for interpreting experimental outcomes. When quantifying the cellular uptake of this compound, results should be organized to clearly display the relationship between concentration, time, and cellular accumulation. Below is a template for presenting such data.
Table 1: Hypothetical Cellular Uptake of this compound in Cancer Cell Line (e.g., HeLa)
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) | Standard Deviation |
| 1 | 1 | 15.2 | ± 1.8 |
| 1 | 4 | 45.8 | ± 3.5 |
| 1 | 24 | 110.5 | ± 9.2 |
| 10 | 1 | 160.7 | ± 12.1 |
| 10 | 4 | 480.1 | ± 35.6 |
| 10 | 24 | 950.3 | ± 78.4 |
| 50 | 1 | 755.9 | ± 60.3 |
| 50 | 4 | 2100.4 | ± 185.7 |
| 50 | 24 | 3500.1 | ± 290.5 |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by HPLC-MS
This protocol details the steps to quantify the intracellular concentration of this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add 2 mL of the medium containing the test compound. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add 500 µL of ice-cold PBS to each well and detach the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Count the cells from a parallel well to normalize the data.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and add 200 µL of acetonitrile with 0.1% formic acid to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using an HPLC-MS system.
-
Develop a standard curve using known concentrations of this compound in the same lysis buffer.
-
Quantify the amount of compound in the cell lysate by comparing the peak area to the standard curve.
-
Express the final result as ng of compound per 10⁶ cells.
-
Protocol 2: Determination of Subcellular Localization by Confocal Microscopy
This protocol describes how to visualize the subcellular distribution of this compound, assuming the compound has intrinsic fluorescent properties or can be tagged with a fluorescent dye.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom confocal microscopy dishes
-
Culture medium (as in Protocol 1)
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker™ Red CMXRos (for mitochondrial staining)
-
ER-Tracker™ Green (for endoplasmic reticulum staining)
-
Lysosome-associated membrane protein 1 (LAMP1) antibody and corresponding fluorescent secondary antibody (for lysosomal staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Confocal laser scanning microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass-bottom confocal dishes and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for a specific time.
-
-
Live-Cell Imaging (for co-localization with organelle-specific dyes):
-
During the last 30 minutes of compound incubation, add organelle-specific dyes like Hoechst 33342 (1 µg/mL), MitoTracker Red (200 nM), or ER-Tracker Green (1 µM) to the culture medium.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium without phenol red.
-
Immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for the compound and the specific organelle dyes.
-
-
Immunofluorescence (for co-localization with specific proteins, e.g., LAMP1):
-
After compound treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-LAMP1) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody and a nuclear counterstain like Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Add a drop of mounting medium and cover with a coverslip.
-
Image the sample using a confocal microscope.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
Troubleshooting & Optimization
Technical Support Center: 8-(Morpholin-4-yl)-5-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Morpholin-4-yl)-5-nitroquinoline. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a synthetic organic compound belonging to the quinoline class. It is recognized as a phosphoinositide 3-kinase (PI3K) inhibitor, a key pathway in cell signaling that is often dysregulated in cancer.[1][2][3][4][5] Its basic physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₃ | PubChem[6] |
| Molecular Weight | 259.26 g/mol | PubChem[6][7] |
| XLogP3 | 1.8 | PubChem[6] |
| CAS Number | 304884-33-1 | PubChem[6][7] |
Q2: I am observing poor aqueous solubility of this compound in my experiments. Is this expected?
Yes, this is an expected observation. Quinoline and its derivatives, particularly those with nitro groups, tend to have low solubility in water.[8][9][10] The morpholine group may slightly improve aqueous solubility, but the overall hydrophobic nature of the quinoline ring system dominates. Many PI3K inhibitors also face challenges with poor aqueous solubility, which can impact their bioavailability and efficacy in in-vitro and in-vivo studies.[2]
Q3: What are the general approaches to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as follows:
-
pH Adjustment: As a quinoline derivative, the compound is likely a weak base. Adjusting the pH of the solution to a more acidic range can lead to the formation of a more soluble salt form.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, thereby increasing its aqueous solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: My stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer for my cell-based assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Low Aqueous Solubility | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. |
| Solution 1: Decrease Final Concentration: If experimentally feasible, lower the final working concentration of the compound. | |
| Solution 2: Increase Co-solvent Concentration: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer. Note that high concentrations of organic solvents can be toxic to cells, so it is crucial to determine the maximum tolerable concentration for your specific cell line. | |
| Solution 3: pH Adjustment: If your experimental conditions permit, lower the pH of the aqueous buffer to increase the solubility of the basic quinoline compound. | |
| Buffer Composition | Components of your buffer (e.g., salts, proteins) may be interacting with the compound, causing it to precipitate. |
| Solution: Buffer Optimization: Try different buffer systems or add solubilizing agents like non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. |
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in my experimental results, which I suspect is due to inconsistent solubility of the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Dissolution | The compound may not be fully dissolved in the stock solution or the final assay medium, leading to variations in the effective concentration. |
| Solution 1: Sonication: After preparing the stock solution or diluting it into the final medium, sonicate the solution for a short period to aid dissolution. | |
| Solution 2: Gentle Heating: Gently warm the solution to aid dissolution. However, be cautious about potential compound degradation at elevated temperatures. Always check the thermal stability of your compound. | |
| Time-dependent Precipitation | The compound may be precipitating out of the solution over the course of the experiment. |
| Solution: Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound powder
-
Purified water (or desired aqueous buffer)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested medium.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to prepare a stock solution of this compound using a co-solvent system for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of a suitable organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
For further dilutions in aqueous media, consider using a co-solvent system. For example, a mixture of PEG400 and water can be used.
-
When diluting the stock solution into your final aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
Visualizations
Below are diagrams illustrating key concepts related to the experimental workflow and the compound's mechanism of action.
Caption: A typical experimental workflow for determining compound solubility.
Caption: Inhibition of the PI3K signaling pathway by this compound.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase (PI3K) pathway inhibitors in solid tumors: From laboratory to patients [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. molecularinfo.com [molecularinfo.com]
- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of quinoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer direct solutions to issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is practically insoluble in water. What is the first step I should take?
A1: The initial step is to characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and solid-state properties (crystalline vs. amorphous). Since quinoline is a weak base, its solubility is often pH-dependent.[1][2] A simple pH-solubility profile can reveal if adjusting the pH of your aqueous medium can significantly improve solubility. For basic quinoline derivatives, lowering the pH below the pKa will lead to protonation and increased solubility.[2]
Q2: I'm observing precipitation of my quinoline derivative when I dilute my DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the drug is highly soluble in the organic solvent (like DMSO) but poorly soluble in the final aqueous medium. To mitigate this, you can try several approaches:
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[3] This maintains a more favorable solvent environment for the drug.
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) to the aqueous buffer can help to form micelles that encapsulate the hydrophobic quinoline derivative, keeping it in solution.
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This can sometimes prevent the formation of large aggregates and allow for better dispersion.
Q3: Can I use pH adjustment for any quinoline derivative?
A3: pH adjustment is most effective for ionizable quinoline derivatives.[1][2] Quinoline itself is a weak base, and many of its derivatives retain this basic nitrogen atom, making them candidates for increased solubility in acidic conditions.[2] However, if your derivative is non-ionizable or if the required pH for solubilization is not compatible with your experimental system (e.g., cell culture), other methods should be considered. Additionally, be mindful of the potential for the compound to precipitate out of solution if the pH of the medium changes.
Q4: What are the key differences between solid dispersions and co-crystals for solubility enhancement?
A4: Both are solid-state approaches to improve solubility, but they differ in their structure:
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in an amorphous or crystalline carrier matrix.[4][5] The goal is often to present the drug in an amorphous, higher-energy state, which leads to improved apparent solubility and dissolution rates.[6]
-
Co-crystals: Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds. This creates a new crystal lattice with different physicochemical properties, including potentially higher solubility, without altering the chemical structure of the API.
Q5: When should I consider more advanced techniques like nanosuspensions?
A5: Nanosuspensions are a valuable option when other methods are not sufficiently effective or are unsuitable for the desired application.[7] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[7] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, which can significantly enhance the dissolution rate and bioavailability.[8][9] Consider nanosuspensions when high drug loading is required or for specific delivery routes like parenteral administration.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates from solution over time. | Supersaturated solution; change in temperature or pH. | Prepare fresh solutions. If using a pH-adjusted medium, ensure the buffering capacity is sufficient. For solid dispersions, ensure the polymer carrier effectively inhibits recrystallization. |
| Inconsistent results in biological assays. | Poor and variable compound solubility in the assay medium. | Confirm the solubility limit in the final assay buffer. Consider using a solubilization technique that provides stable solubility under the assay conditions (e.g., cyclodextrin complexation). |
| Low oral bioavailability in animal studies despite in vitro solubility. | In vivo precipitation in the gastrointestinal tract; poor permeability. | For pH-sensitive compounds, consider enteric-coated formulations. Investigate solid dispersions or nanosuspensions to improve the in vivo dissolution rate.[4][7] |
| Co-solvent or surfactant interferes with the experiment. | Toxicity or off-target effects of the excipients. | Screen for the most inert and effective co-solvent or surfactant at the lowest possible concentration. Alternatively, explore excipient-free methods like nanosuspensions or physical modifications like micronization. |
Data Presentation: Solubility Enhancement of Quinoline Derivatives
The following tables provide an illustrative comparison of various techniques for enhancing the aqueous solubility of hypothetical quinoline derivatives.
Table 1: Effect of Co-solvents on the Aqueous Solubility of a Quinoline Derivative (QD-1)
| Co-solvent System | Co-solvent Concentration (% v/v) | Solubility of QD-1 (µg/mL) | Fold Increase |
| Water | 0 | 1.5 | 1.0 |
| Ethanol/Water | 10 | 15.2 | 10.1 |
| Ethanol/Water | 20 | 45.8 | 30.5 |
| PEG 400/Water | 10 | 25.6 | 17.1 |
| PEG 400/Water | 20 | 88.3 | 58.9 |
Table 2: pH-Dependent Solubility of a Basic Quinoline Derivative (QD-2, pKa = 5.5)
| pH of Aqueous Buffer | Solubility of QD-2 (µg/mL) |
| 7.4 | 0.8 |
| 6.0 | 12.5 |
| 5.0 | 155.0 |
| 4.0 | >1000 |
Table 3: Comparison of Advanced Solubilization Techniques for a Quinoline Derivative (QD-3)
| Formulation | Method | Solubility of QD-3 (µg/mL) | Fold Increase |
| Unprocessed Drug | - | 0.5 | 1.0 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | Solvent Evaporation | 45.2 | 90.4 |
| Cyclodextrin Complex (1:1 molar ratio) | Kneading Method | 68.9 | 137.8 |
| Nanosuspension | Wet Milling | >250 (as stable dispersion) | >500 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of a quinoline derivative in various co-solvent systems.
Materials:
-
Quinoline derivative
-
Deionized water
-
Ethanol (95%)
-
Polyethylene glycol 400 (PEG 400)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Prepare stock solutions of the co-solvents (e.g., 10%, 20%, 40% v/v of Ethanol in water).
-
Add an excess amount of the quinoline derivative to a known volume of each co-solvent system in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved quinoline derivative using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The measured concentration represents the equilibrium solubility in that co-solvent system.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of a quinoline derivative by preparing a solid dispersion with a water-soluble polymer.
Materials:
-
Quinoline derivative
-
Water-soluble polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the quinoline derivative and the polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in a suitable volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a thin film is formed on the flask wall, transfer the solid film to a vacuum oven and dry for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) and determine its aqueous solubility using the method described in Protocol 1.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
Objective: To improve the solubility of a quinoline derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Quinoline derivative
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Methodology:
-
Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.[10]
-
Add the quinoline derivative to the paste in a 1:1 molar ratio.
-
Knead the mixture thoroughly for 30-60 minutes.
-
If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a pasty consistency.
-
Dry the resulting solid mass in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Determine the aqueous solubility of the complex as described in Protocol 1.[10]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajprd.com [ajprd.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
Optimizing reaction conditions for 8-(Morpholin-4-yl)-5-nitroquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the nucleophilic aromatic substitution of an 8-halo-5-nitroquinoline with morpholine.
Question: The reaction is not going to completion, and I still have a significant amount of starting material (8-halo-5-nitroquinoline) remaining. What should I do?
Answer:
Several factors could be contributing to an incomplete reaction. Consider the following troubleshooting steps:
-
Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Microwave irradiation can also be an effective method to drive the reaction to completion. A study on a similar compound, 6-bromo-5-nitroquinoline, utilized microwave heating at 90-120 °C to achieve a high yield.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, extending the reaction time may be beneficial.
-
Base Equivalents: The reaction typically requires a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction. Ensure you are using at least one equivalent of the base. Using a slight excess of the base might be beneficial.
-
Reagent Purity: Impurities in the starting materials (8-halo-5-nitroquinoline, morpholine) or solvent can interfere with the reaction. Ensure all reagents and solvents are pure and dry.
Question: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I minimize them?
Answer:
The formation of byproducts is a common issue. Here are potential causes and solutions:
-
Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction or other side reactions under certain conditions. Ensure your reaction conditions are not overly harsh (e.g., excessively high temperatures for prolonged periods).
-
Competing Nucleophilic Attack: While less likely, if there are other nucleophilic species present in the reaction mixture, they could compete with morpholine. Ensure the purity of your reagents.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period.
Question: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
Answer:
Purification can be challenging due to the polarity of the product and potential impurities. Consider the following methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is a good starting point.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).
-
Acid-Base Extraction: Since the product contains a basic morpholine nitrogen, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNAAr) reaction between an 8-halo-5-nitroquinoline (typically 8-chloro- or 8-bromo-5-nitroquinoline) and morpholine. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Q2: What is a suitable starting material for this synthesis?
A2: 8-Chloro-5-nitroquinoline or 8-bromo-5-nitroquinoline are the ideal starting materials. The halogen at the 8-position acts as a leaving group in the nucleophilic aromatic substitution reaction, activated by the electron-withdrawing nitro group at the 5-position.
Q3: What are the typical reaction conditions for the substitution reaction with morpholine?
A3: Based on analogous reactions, a mixture of the 8-halo-5-nitroquinoline, an excess of morpholine (which can also act as the solvent), and a base like triethylamine is heated. Microwave-assisted heating can significantly reduce reaction times and improve yields.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material and the product. The product, being more polar due to the morpholine group, should have a lower Rf value than the starting 8-halo-5-nitroquinoline. Staining with a visualizing agent like potassium permanganate or viewing under UV light can help in identifying the spots.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Nitroaromatic compounds can be toxic and potentially explosive, especially at high temperatures. Handle them with care in a well-ventilated fume hood. Morpholine is a corrosive liquid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the reaction conditions used for the synthesis of the analogous compound, 5-nitro-6-(morpholin-1-yl)quinoline, which can be adapted for the synthesis of this compound.[1]
| Parameter | Condition |
| Starting Material | 6-bromo-5-nitroquinoline |
| Nucleophile | Morpholine (3 equivalents) |
| Base | Triethylamine (1 equivalent) |
| Heating Method | Microwave Irradiation |
| Power | 150 W |
| Temperature | 90-119 °C |
| Yield | 98% |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of 5-nitro-6-(morpholin-1-yl)quinoline.[1]
Materials:
-
8-Bromo-5-nitroquinoline
-
Morpholine
-
Triethylamine
-
Suitable solvent (e.g., DMF or NMP, optional)
Procedure:
-
In a microwave-safe reaction vessel, combine 8-bromo-5-nitroquinoline (1 equivalent), morpholine (3 equivalents), and triethylamine (1.1 equivalents). If desired, a high-boiling polar aprotic solvent like DMF or NMP can be used.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
8-(Morpholin-4-yl)-5-nitroquinoline stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Morpholin-4-yl)-5-nitroquinoline. The information provided is based on general principles of stability testing and degradation pathways for similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the functional groups present in the this compound molecule, several degradation pathways can be anticipated under forced degradation conditions. The primary sites susceptible to degradation are the nitro group, the quinoline ring, and the morpholine ring. Potential degradation pathways include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reductive stress conditions.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to the cleavage of the morpholine ring.
-
Oxidation: The morpholine ring is susceptible to oxidation, which can lead to N-oxide formation or ring opening. The quinoline ring can also undergo oxidation.
-
Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to the formation of various photoproducts.
Q2: I am observing unexpected peaks in my chromatogram during the analysis of this compound. What could be the cause?
A2: The appearance of unexpected peaks in your chromatogram can be attributed to several factors:
-
Degradation Products: The compound may be degrading under your experimental conditions (e.g., sample preparation, storage, or analytical method). Review your sample handling procedures and consider performing a forced degradation study to identify potential degradants.
-
Impurities: The unexpected peaks could be impurities from the synthesis of the compound.
-
Contamination: Contamination from solvents, glassware, or the chromatographic system can introduce extraneous peaks.
-
Excipient Interaction: If you are working with a formulated product, the active pharmaceutical ingredient (API) may be interacting with excipients.
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation of this compound solutions, it is recommended to:
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Control temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down potential degradation reactions.
-
Use appropriate solvents: Prepare solutions in high-purity solvents and consider the pH of the solution, as it can influence stability.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh before use to avoid degradation over time.
Troubleshooting Guides
Guide 1: Investigating Out-of-Specification (OOS) Stability Results
If you encounter OOS results during a stability study for this compound, follow this troubleshooting guide:
Guide 2: Developing a Stability-Indicating Method
A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL) to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC-UV method.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | 4.8 |
| 0.1 N NaOH, RT, 24h | 8.2 | 1 | 6.2 |
| 3% H₂O₂, RT, 24h | 25.7 | 3 | 3.5, 7.1 |
| Heat (105°C), 48h | 5.1 | 1 | 5.5 |
| Photolytic (UV/Vis) | 18.9 | 2 | 8.3 |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Table 2: Example of HPLC Method Parameters for Stability Testing
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualization of Potential Degradation Pathways
Technical Support Center: PI3K Inhibition Assays with 8-(Morpholin-4-yl)-5-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-(Morpholin-4-yl)-5-nitroquinoline in Phosphoinositide 3-kinase (PI3K) inhibition assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound against PI3K isoforms?
Q2: What is the mechanism of action for quinoline-based PI3K inhibitors?
A2: Many quinoline-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] The morpholine group, a common moiety in PI3K inhibitors, often forms a key hydrogen bond within the hinge region of the kinase domain.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C and prepare fresh dilutions in assay buffer for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the common off-target effects to consider with this class of compounds?
A4: Kinase inhibitors, including those with a quinoline scaffold, can exhibit off-target activity against other kinases or cellular targets. It is advisable to perform selectivity profiling against a panel of related kinases to understand the specificity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during PI3K inhibition assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Inhibition | Compound Inactivity: The compound may not be an effective inhibitor of the specific PI3K isoform being tested. | • Confirm the identity and purity of the compound.• Test a broader concentration range.• Include a known potent PI3K inhibitor (e.g., LY294002, Wortmannin) as a positive control. |
| Compound Precipitation: The compound may have low solubility in the aqueous assay buffer, leading to precipitation and a lower effective concentration. | • Visually inspect the assay wells for any signs of precipitation.• Decrease the final concentration of the compound.• Increase the percentage of DMSO in the final assay volume (typically should not exceed 1-2% as it may affect enzyme activity). | |
| Inactive Enzyme: The PI3K enzyme may have lost activity due to improper storage or handling. | • Use a fresh aliquot of the enzyme.• Verify enzyme activity with a control experiment (no inhibitor).• Ensure the assay buffer conditions (pH, salt concentration) are optimal for the enzyme. | |
| High Variability in Results | Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | • Use calibrated pipettes and low-retention tips.• Prepare master mixes of reagents to minimize well-to-well variability.• Perform serial dilutions of the inhibitor carefully. |
| Assay Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | • Avoid using the outermost wells of the plate.• Fill the outer wells with sterile water or PBS to maintain humidity.• Ensure the plate is properly sealed during incubation. | |
| Inconsistent Incubation Times: Variations in incubation times can affect the extent of the enzymatic reaction. | • Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.• Stagger the addition of reagents in a consistent manner. | |
| High Background Signal | Contaminated Reagents: Contamination of buffers or reagents with ATP or ADP can lead to high background. | • Use fresh, high-quality reagents.• Filter-sterilize buffers.• Use dedicated reservoirs for each reagent. |
| Assay Plate Issues: Certain types of plates may have high autofluorescence or autoluminescence. | • Use white, opaque plates for luminescence-based assays to maximize signal and minimize crosstalk.• Use black plates for fluorescence-based assays to reduce background. |
Quantitative Data from Related PI3K Inhibitors
The following table summarizes the IC50 values of several quinoline-based and morpholine-containing PI3K inhibitors to provide a reference for expected potency.
| Inhibitor | PI3K Isoform | IC50 (nM) | Reference |
| AS-605240 | PI3Kγ | 8 | [2] |
| PI3Kα | >250 | [2] | |
| PI3Kβ | >250 | [2] | |
| PI3Kδ | >250 | [2] | |
| LY294002 | PI3Kα | 1400 | [1] |
| IC-87114 | PI3Kδ | 500 | [3] |
| PI3Kα | >50,000 | [3] | |
| PI3Kβ | >50,000 | [3] | |
| PI3Kγ | 29,000 | [3] | |
| AS-041164 | PI3Kγ | 70 | [4] |
| PI3Kα | 240 | [4] | |
| PI3Kβ | 1450 | [4] | |
| PI3Kδ | 1700 | [4] |
Experimental Protocols
Generalized PI3K Inhibition Assay using ADP-Glo™
This protocol is a general guideline for determining the inhibitory activity of this compound against a PI3K isoform using the ADP-Glo™ Kinase Assay. Optimization of enzyme and substrate concentrations may be required.
Materials:
-
PI3K enzyme (e.g., PI3Kα/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing.
-
Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a white, opaque microplate.
-
Add 10 µL of a solution containing the PI3K enzyme and lipid substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
PI3K Signaling Pathway
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibition Assay
Caption: Step-by-step workflow for a typical PI3K inhibition assay using a luminescence-based readout.
Troubleshooting Logic Diagram
References
Technical Support Center: 8-(Morpholin-4-yl)-5-nitroquinoline (LY294002)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Morpholin-4-yl)-5-nitroquinoline, a compound widely known as LY294002. LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] However, it is also recognized for its numerous off-target effects, which can complicate data interpretation.[3][4] This guide aims to help you anticipate and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (LY294002)?
A1: The primary target of LY294002 is the family of phosphoinositide 3-kinases (PI3Ks). It acts as an ATP-competitive inhibitor, blocking the catalytic activity of these enzymes.[5] It shows potent inhibition of class I PI3K isoforms α, β, and δ.[3]
Q2: Is LY294002 a selective inhibitor?
A2: No, LY294002 is generally considered a non-selective research tool.[1] It has been shown to inhibit other PI3K-related kinases like mTOR and DNA-PK, as well as unrelated kinases such as Casein Kinase 2 (CK2), Pim-1, and Glycogen Synthase Kinase 3 (GSK3).[3][4] Therefore, it should not be used in experiments aiming to uniquely target PI3K without appropriate controls.[1]
Q3: What are the known off-target effects of LY294002?
A3: LY294002 has a range of documented off-target effects, including but not limited to:
-
Inhibition of other kinases like mTOR, DNA-PK, CK2, and Pim-1.[3][4]
-
Inhibition of bromodomain-containing proteins (BETs), such as BRD2, BRD3, and BRD4.[1]
-
PI3K-independent effects on calcium signaling.[6]
-
Induction of intracellular hydrogen peroxide production.[7]
-
Perturbation of synaptotagmin function at the neuromuscular junction.[1]
Q4: How does LY294002 compare to Wortmannin, another common PI3K inhibitor?
A4: While both are potent PI3K inhibitors, they have key differences. LY294002 is a reversible inhibitor, whereas Wortmannin is an irreversible inhibitor.[1] LY294002 is also more stable in solution than Wortmannin.[3] However, both compounds have off-target effects that need to be considered.
Troubleshooting Guide
Problem 1: I'm observing unexpected cellular effects that don't seem to be mediated by PI3K inhibition.
-
Possible Cause: This is likely due to one of LY294002's many off-target effects. For example, observed changes in gene transcription could be related to its inhibition of BET bromodomains, or effects on cell cycle and apoptosis could be influenced by its inhibition of CK2 or Pim-1.[1][3][4]
-
Troubleshooting Steps:
-
Use a structurally different PI3K inhibitor: To confirm that your observed phenotype is due to PI3K inhibition, use a more selective, structurally unrelated PI3K inhibitor in parallel. Newer generation isoform-selective inhibitors may be appropriate.[8]
-
Use a negative control compound: LY303511 is an inactive analog of LY294002 and can be used as a negative control to distinguish PI3K-dependent effects from off-target effects.[9]
-
Perform rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of the PI3K pathway (e.g., a constitutively active form of Akt) to see if it reverses the effects of LY294002.
-
Knockdown/knockout of the target: Use genetic approaches like siRNA or CRISPR/Cas9 to specifically deplete PI3K and see if it phenocopies the effects of LY294002.
-
Problem 2: My results with LY294002 are inconsistent across experiments.
-
Possible Cause: Inconsistency can arise from several factors, including the stability of the compound, cell line-specific responses, and the concentration used.
-
Troubleshooting Steps:
-
Check compound stability: Although more stable than Wortmannin, ensure your stock solution of LY294002 is fresh and has been stored correctly.
-
Titrate the concentration: The IC50 of LY294002 can vary between cell lines and assay conditions. Perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Consider cell-specific off-targets: The expression levels of off-target proteins can vary between cell types, leading to different phenotypic outcomes. Be aware of the specific context of your experimental system. For instance, in some gemcitabine-resistant pancreatic cancer cells, LY294002 has been paradoxically shown to enhance AKT phosphorylation.[5]
-
Problem 3: I am seeing effects on apoptosis and cell cycle that are stronger than expected from PI3K inhibition alone.
-
Possible Cause: LY294002 is known to induce apoptosis and cell cycle arrest through both PI3K-dependent and independent mechanisms.[3][5] Its inhibition of other kinases involved in cell survival and proliferation, such as CK2 and Pim-1, can contribute to these effects.[3][4]
-
Troubleshooting Steps:
-
Dissect the pathway: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) as well as markers for other pathways that might be affected (e.g., substrates of CK2).
-
Use specific inhibitors for off-targets: If you hypothesize that an off-target is responsible for the observed effect, use a specific inhibitor for that target (e.g., a specific CK2 inhibitor) to see if it replicates the phenotype.
-
Quantitative Data
Table 1: Inhibitory Activity of LY294002 against On-target and Key Off-target Kinases
| Target | IC50 | Notes |
| PI3Kα | 0.5 µM | Primary on-target.[3] |
| PI3Kβ | 0.97 µM | Primary on-target.[3] |
| PI3Kδ | 0.57 µM | Primary on-target.[3] |
| CK2 | 98 nM | Potent off-target inhibition.[3] |
| Pim-1 | 1.4 µM | Off-target.[1] |
| mTOR | Inhibited | PI3K-related kinase.[4] |
| DNA-PK | Inhibited | PI3K-related kinase.[4] |
| GSK3β | Inhibited | Off-target.[4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of LY294002
This protocol provides a general framework for determining the inhibitory concentration (IC50) of LY294002 against a kinase of interest.
-
Materials:
-
Purified, recombinant kinase (e.g., PI3K, CK2).
-
Kinase-specific substrate.
-
LY294002 stock solution (e.g., in DMSO).
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Kinase reaction buffer.
-
Detection reagent (e.g., for radiometric, fluorescence, or luminescence-based assays).
-
Microplate reader.
-
-
Methodology:
-
Prepare a serial dilution of LY294002 in the kinase reaction buffer.
-
In a microplate, add the kinase, its substrate, and the diluted LY294002 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for the specific kinase.
-
Incubate the reaction at the optimal temperature and time for the kinase (e.g., 1 hour at room temperature).[3]
-
Terminate the reaction (e.g., by adding a stop solution like PBS).
-
Quantify the kinase activity using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the LY294002 concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.[3]
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the effect of LY294002 on the phosphorylation of downstream targets in the PI3K pathway within a cellular context.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
LY294002.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of LY294002 or vehicle control for the desired duration (e.g., 6 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Caption: A logical workflow for troubleshooting unexpected effects of LY294002.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 8-chloro-5-nitroquinoline and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom bearing the chloro group on the quinoline ring. The presence of the electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring, yielding the final product.
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low yields in this synthesis. These include:
-
Purity of Starting Materials: Ensure the 8-chloro-5-nitroquinoline is pure and free from contaminants. The morpholine should be dry, as water can interfere with the reaction.
-
Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. Suboptimal conditions can lead to incomplete reactions or the formation of side products.
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if the solvent or base is sensitive to air or moisture.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and appropriate purification methods are used.
Q3: What are the potential side reactions in this synthesis?
Potential side reactions can include:
-
Hydrolysis of the starting material: If water is present in the reaction mixture, 8-chloro-5-nitroquinoline can hydrolyze to form 8-hydroxy-5-nitroquinoline.
-
Reaction with solvent: Some solvents, particularly protic solvents like alcohols, could potentially act as nucleophiles under certain conditions, though this is less likely in the presence of a much stronger nucleophile like morpholine.
-
Formation of isomers: While the substitution is expected at the 8-position, under harsh conditions or with certain catalysts, other isomers might form, although this is generally not a major concern in this specific reaction.
Troubleshooting Guide
Problem 1: The reaction is not going to completion (TLC analysis shows significant starting material remaining).
-
Question: Have you allowed sufficient reaction time?
-
Answer: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time.
-
-
Question: Is the reaction temperature optimal?
-
Answer: Increasing the reaction temperature can often drive the reaction to completion. However, be cautious as excessively high temperatures can lead to decomposition or side product formation. A stepwise increase in temperature (e.g., in 10 °C increments) is recommended.
-
-
Question: Is the base strong enough or used in a sufficient amount?
-
Answer: The base plays a crucial role in scavenging the HCl generated during the reaction. If a weak base is used or it is present in a substoichiometric amount, the reaction may not proceed to completion. Consider using a stronger base or increasing the equivalents of the current base.
-
Problem 2: The isolated product is impure, showing multiple spots on TLC.
-
Question: What are the common impurities and how can they be removed?
-
Answer: A common impurity is unreacted 8-chloro-5-nitroquinoline. Purification by column chromatography on silica gel is often effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from the starting material and other non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.
-
-
Question: Could the impurities be side products from the reaction?
-
Answer: Yes, as mentioned in the FAQs, side products like 8-hydroxy-5-nitroquinoline can form. Careful selection of the chromatographic conditions is necessary to separate these more polar byproducts.
-
Problem 3: The product appears to be degrading during work-up or purification.
-
Question: Are you using acidic or strongly basic conditions during the work-up?
-
Answer: The nitroquinoline ring system can be sensitive to harsh pH conditions, especially at elevated temperatures. It is advisable to perform extractions and washes under neutral or mildly basic conditions.
-
-
Question: Is the product being exposed to high temperatures for extended periods during solvent removal or drying?
-
Answer: Use a rotary evaporator at a moderate temperature to remove the solvent. For drying, a vacuum oven at a low to moderate temperature is preferable to high-temperature oven drying.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table provides illustrative data on how varying these parameters can influence the outcome of the synthesis. Please note that these are representative values based on typical SNAr reactions and should be used as a guideline for optimization.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K2CO3 | 110 | 24 | 65 |
| 2 | Dioxane | K2CO3 | 100 | 18 | 75 |
| 3 | DMF | K2CO3 | 100 | 12 | 85 |
| 4 | NMP | K2CO3 | 100 | 8 | 92 |
| 5 | DMF | Et3N | 100 | 24 | 50 |
| 6 | DMF | DIPEA | 100 | 18 | 60 |
| 7 | NMP | K2CO3 | 80 | 16 | 80 |
| 8 | NMP | K2CO3 | 120 | 6 | 90 (with some decomposition) |
DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone, Et3N = Triethylamine, DIPEA = N,N-Diisopropylethylamine
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the synthesis and can be optimized using the information in the troubleshooting guide and data table.
Materials:
-
8-chloro-5-nitroquinoline
-
Morpholine
-
Potassium carbonate (K2CO3), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K2CO3) (2.0 eq) to the mixture.
-
Add morpholine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: General reaction scheme for the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Addressing Resistance to 8-(Morpholin-4-yl)-5-nitroquinoline in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-(Morpholin-4-yl)-5-nitroquinoline and its analogs in cancer cell lines.
Disclaimer: Specific resistance data for this compound is limited in publicly available literature. The quantitative data and some mechanistic insights provided herein are based on studies of the closely related compound Nitroxoline (8-hydroxy-5-nitroquinoline) and general mechanisms of quinoline resistance. These should serve as a guiding framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to quinoline-based anticancer agents can be multifactorial. The primary suspected mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and override the cytotoxic effects of the drug.[4][5][6]
-
Alterations in drug metabolism: Cancer cells may develop mechanisms to metabolize or inactivate the compound more efficiently.
-
Target modification: Although less common for this class of drugs, mutations in the molecular target of the compound could reduce its binding affinity.
Q2: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter expression using several methods:
-
Western Blot: This is a common technique to quantify the protein levels of P-gp, BCRP, and other transporters in your resistant cell line compared to the parental (sensitive) line.
-
qRT-PCR: To measure the mRNA levels of the corresponding genes (ABCB1, ABCG2, etc.) and determine if the overexpression is due to increased transcription.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP). Resistant cells will show lower fluorescence as they actively pump the dye out. This effect can be reversed by known inhibitors of these transporters.
Q3: What is the evidence for the involvement of the PI3K/Akt pathway in resistance to nitroquinoline compounds?
A3: The PI3K/Akt pathway is a critical survival pathway frequently activated in cancer, and its hyperactivation is a known mechanism of resistance to various chemotherapeutics.[4][5][7] Studies on the related compound Nitroxoline have shown that it can suppress the phosphorylation of PI3K and Akt in cancer cells.[4] Therefore, a resistant phenotype might emerge from the cancer cells' ability to maintain PI3K/Akt signaling despite treatment. You can investigate this by performing a western blot for the phosphorylated forms of PI3K and Akt (p-PI3K, p-Akt) in your sensitive and resistant cell lines.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent, low passage range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers will affect the final readout. Optimize and maintain a consistent seeding density for your specific cell line. |
| Drug Solution Stability | The compound may degrade if not stored properly. Prepare fresh drug dilutions from a frozen stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Ensure you are using a consistent and appropriate incubation time (e.g., 48 or 72 hours). |
| Phenol Red Interference | Phenol red in cell culture media can interfere with colorimetric assays like the MTS/MTT assay. Use phenol red-free media for the assay itself.[8] |
Problem 2: I am unable to generate a resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Starting with a lethal dose will not allow for the selection of resistant clones. Begin drug exposure at a concentration around the IC20-IC30 (the concentration that kills 20-30% of the cells). |
| Insufficient Recovery Time | Cells need time to recover and repopulate after each round of drug exposure. Allow the surviving cells to reach 70-80% confluency before the next treatment cycle.[9] |
| Cell Line is Intrinsically Highly Sensitive | Some cell lines may not be able to develop resistance to a particular compound. If multiple attempts fail, consider trying a different cancer cell line. |
| Drug Exposure Method | Continuous low-dose exposure may be more effective than high-dose pulse treatments for selecting for certain resistance mechanisms. Experiment with both continuous and pulse-dose escalation methods.[9][10] |
Data Presentation
The following tables summarize representative quantitative data from studies on Nitroxoline, a close analog of this compound.
Table 1: IC50 Values of Nitroxoline (NTX) in Sensitive and Resistant Bladder Cancer Cell Lines. [11][12]
| Cell Line | Resistance Profile | IC50 of Doxorubicin (μM) | IC50 of Cisplatin (μM) | IC50 of Nitroxoline (μM) | Fold Resistance to NTX |
| T24 | Parental (Sensitive) | 0.71 | 16.27 | 7.85 | - |
| T24/DOX | Doxorubicin-Resistant | 10.93 | Not Reported | 10.69 | 1.36 |
| T24/CIS | Cisplatin-Resistant | Not Reported | 58.04 | 11.20 | 1.43 |
This data indicates that while T24 cells develop high resistance to conventional chemotherapeutics, they show only a minor increase in resistance to Nitroxoline.
Table 2: Protein Expression in Sensitive vs. Resistant Bladder Cancer Cell Lines (Semi-Quantitative). [11]
| Cell Line | Resistance Profile | Relative STAT3 Expression | Relative P-glycoprotein (P-gp) Expression |
| T24 | Parental (Sensitive) | Baseline | Baseline |
| T24/DOX | Doxorubicin-Resistant | Upregulated | Upregulated |
| T24/CIS | Cisplatin-Resistant | Upregulated | Upregulated |
This data suggests a correlation between drug resistance and the upregulation of the ABC transporter P-glycoprotein.
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol is a general guideline for developing a resistant cell line through continuous drug exposure.
-
Determine Initial IC50: First, determine the IC50 value of this compound for your parental cancer cell line using an MTS or similar viability assay.
-
Initial Exposure: Culture the parental cells in media containing the compound at a starting concentration equal to the IC20-IC30.
-
Monitor and Subculture: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them. Initially, the growth rate will be much slower than the parental cells.
-
Dose Escalation: Once the cells have adapted and are growing at a stable rate (typically after 2-3 passages at a given concentration), increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down vials of the cells and test their IC50 to quantify the level of resistance. A 5- to 10-fold increase in IC50 is typically considered a successful generation of a resistant line.[10]
-
Maintenance: Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance dose of the drug (usually the highest concentration they adapted to) to prevent the loss of the resistant phenotype.
Protocol 2: MTS Assay for IC50 Determination
This protocol outlines the steps for assessing cell viability to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. It is common to use a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO at the highest concentration used in the dilutions).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with cells only (no drug) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13] Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability versus the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14]
-
Protocol 3: Western Blot for PI3K/Akt Pathway Activation
This protocol provides a general workflow for analyzing protein expression levels.
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. If desired, treat with the compound for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of the phosphorylated proteins to their total protein counterparts.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
8-(Morpholin-4-yl)-5-nitroquinoline formulation for in vivo studies
Welcome to the technical support center for 8-(Morpholin-4-yl)-5-nitroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in successfully formulating and utilizing this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural motifs, particularly the morpholine group, this compound is predicted to be an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine ring is a common feature in many known PI3K inhibitors, such as LY294002[1]. The PI3K/Akt/mTOR pathway is crucial for regulating cell proliferation, survival, and growth. Inhibition of this pathway is a key strategy in cancer therapy[2][3][4][5].
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: Like many quinoline-based compounds, this compound is expected to have low aqueous solubility. The primary challenge is to develop a stable and biocompatible formulation that allows for consistent and reproducible administration in animal models. Key issues to address include poor solubility, potential precipitation upon dilution in aqueous media, and vehicle-induced toxicity.
Q3: What are some suitable vehicles for in vivo administration?
A3: For poorly soluble compounds like this, a multi-component vehicle system is often necessary. Common approaches include using a primary solvent to dissolve the compound, followed by dilution with co-solvents and/or suspending agents. Based on formulations for similar compounds, recommended starting points include:
-
DMSO-based solutions: Dissolving the compound in 100% DMSO and then diluting it with saline or a solution of polyethylene glycol (PEG) and/or Tween 80.
-
Cyclodextrin-based formulations: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes and enhance aqueous solubility[6][7].
-
Suspensions: For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared[8].
Q4: How can I assess the stability of my formulation?
A4: It is crucial to assess the physical and chemical stability of your formulation.
-
Physical Stability: Visually inspect the formulation for any signs of precipitation or phase separation over a relevant time course (e.g., from preparation to the final injection).
-
Chemical Stability: For longer-term studies, the chemical integrity of the compound in the vehicle should be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or upon dilution. | The compound has low aqueous solubility and the vehicle has insufficient solubilizing capacity. | - Increase the concentration of the primary solvent (e.g., DMSO), but be mindful of potential toxicity. - Add a co-solvent like PEG-400 or a surfactant like Tween 80 to the vehicle. - Consider using a cyclodextrin-based formulation to enhance solubility[6][9][10]. - Gently warm the solution during preparation (ensure the compound is heat-stable). |
| Inconsistent results between animals or experiments. | The formulation is not homogeneous, leading to inaccurate dosing. The compound may be degrading in the formulation. | - Ensure the compound is fully dissolved or uniformly suspended before each administration. Vortex or sonicate the formulation before drawing it into the syringe. - Prepare fresh formulations for each experiment to minimize degradation. - Assess the stability of the compound in your chosen vehicle over the duration of your experiment. |
| Vehicle-related toxicity observed in animals (e.g., irritation at the injection site, weight loss). | The concentration of the primary solvent (e.g., DMSO) is too high. The vehicle itself is causing an adverse reaction. | - Reduce the final concentration of DMSO in the injected volume to less than 10% (ideally under 5%). - Run a vehicle-only control group to assess the tolerability of the formulation. - Explore alternative, less toxic vehicle systems, such as cyclodextrin or lipid-based formulations. |
| Difficulty in achieving the desired dose concentration. | The solubility of the compound in the chosen vehicle is limited. | - Perform solubility testing with various GRAS (Generally Regarded As Safe) excipients to find a more suitable vehicle. - Consider alternative routes of administration that may allow for lower volumes or different formulation types (e.g., oral gavage with a suspension vs. intraperitoneal injection of a solution). |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG-400/Saline Formulation for Intraperitoneal (IP) Injection
This protocol provides a starting point for creating a solution-based formulation suitable for IP injection. The final concentrations of excipients should be optimized for your specific dose and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to dissolve the compound. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex or sonicate until the compound is completely dissolved.
-
Preparation of the Vehicle: In a separate sterile tube, prepare the final vehicle by mixing PEG-400 and sterile saline. A common ratio is 10-40% PEG-400 in saline. For example, to make 9 mL of a 30% PEG-400 vehicle, mix 2.7 mL of PEG-400 with 6.3 mL of sterile saline.
-
Final Formulation: Slowly add the dissolved compound stock from step 2 to the vehicle from step 3 to reach the desired final concentration. For example, to make a final formulation with 10% DMSO and 30% PEG-400, you would mix 1 part of the DMSO stock with 3 parts of PEG-400 and 6 parts of saline.
-
Homogenization: Vortex the final formulation thoroughly to ensure it is a homogenous solution.
-
Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for injection.
Quantitative Data Summary for Formulation:
| Vehicle Component | Purpose | Typical Concentration Range |
| DMSO | Primary Solvent | 5-10% (final injection volume) |
| PEG-400 | Co-solvent | 10-40% |
| Tween 80 | Surfactant/Emulsifier | 1-5% |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume |
| HP-β-Cyclodextrin | Solubilizing Agent | 10-40% (w/v) in water |
| CMC-Na | Suspending Agent | 0.5-1% (for oral suspensions) |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action via PI3K pathway inhibition.
Experimental Workflow
Caption: General workflow for in vivo studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting formulation issues.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 8-(Morpholin-4-yl)-5-nitroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 8-(morpholin-4-yl)-5-nitroquinoline derivatives. The focus is on strategies to minimize the inherent toxicity associated with the 5-nitro group.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often associated with toxicity?
A1: The toxicity of these compounds is primarily linked to the 5-nitroaromatic group. In biological systems, the nitro group can undergo enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamine species. These intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to essential macromolecules like DNA and proteins, leading to cytotoxicity and potential mutagenicity.
Q2: What is the primary strategy to reduce the toxicity of these derivatives?
A2: The most common and effective strategy is the bioisosteric replacement of the 5-nitro group with a less toxic functional group. A frequent replacement is the reduction of the nitro group to an amino group (-NH2). This modification typically retains the desired pharmacological activity while significantly reducing the compound's toxicity by preventing the formation of reactive nitro intermediates.
Q3: How can I assess the cytotoxicity of my synthesized quinoline derivatives?
A3: Standard in vitro cytotoxicity assays are recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity. For a preliminary, rapid, and cost-effective screening, the brine shrimp lethality assay can be employed to determine the general toxicity of the compounds.
Q4: I am observing high variability in my MTT assay results. What could be the cause?
A4: High variability in MTT assays can stem from several factors, including inconsistent cell seeding density, contamination of cell cultures, interference from the test compound (e.g., color or reducing properties), or incomplete solubilization of formazan crystals. Refer to the MTT Assay Troubleshooting Guide below for detailed solutions.
Q5: My brine shrimp lethality assay shows high mortality even in the control group. What should I do?
A5: High mortality in the control group of a brine shrimp lethality assay could be due to issues with the seawater salinity, contamination of the hatching medium, or unhealthy brine shrimp nauplii. Ensure the use of standardized artificial seawater and healthy, newly hatched nauplii. The solvent used to dissolve the test compound can also be toxic to the shrimp; therefore, a solvent control is crucial. See the Brine Shrimp Lethality Assay Troubleshooting Guide for more details.
Troubleshooting Guides
MTT Assay for Cytotoxicity of Quinoline Derivatives
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol red in media can interfere. | Use fresh, sterile media and reagents. Use a background control with media and MTT but no cells. Consider using phenol red-free media for the assay. |
| Low absorbance readings | Insufficient number of viable cells. Incomplete formazan solubilization. | Optimize cell seeding density. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. "Edge effect" in 96-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation. |
| Color interference from the compound | The quinoline derivative itself is colored. | Run a control with the compound in media without cells to measure its intrinsic absorbance and subtract this from the test wells. |
Brine Shrimp Lethality Assay
| Issue | Possible Cause | Solution |
| High mortality in control group | Unhealthy nauplii. Improper salinity of the water. Contamination. | Use freshly hatched, healthy nauplii. Prepare artificial seawater according to a standard protocol and verify the salinity. Ensure all glassware and solutions are sterile. |
| Low or no mortality at high concentrations | The compound has low toxicity. Poor solubility of the compound. | This may be the actual result. To confirm, ensure the compound is fully dissolved. A co-solvent like DMSO can be used, but a solvent control must be included as it can be toxic to the shrimp at higher concentrations. |
| Erratic results | Uneven distribution of nauplii. Inconsistent volume of test solution. | Ensure a uniform suspension of nauplii when transferring to test wells. Use precise pipetting for all solutions. |
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a 5-nitroquinoline derivative compared to its 5-amino analogue against the Caco-2 human colorectal adenocarcinoma cell line, as determined by the MTT assay. This data illustrates the significant reduction in toxicity achieved by replacing the nitro group with an amino group.
| Compound | Functional Group at Position 5 | IC50 (µM) on Caco-2 cells [1] |
| 7-methyl-8-nitro-quinoline | Nitro (-NO2) | 1.87 |
| 8-Amino-7-quinolinecarbaldehyde | Amino (-NH2) | 1.14 |
Note: The provided data is for analogous quinoline structures and serves to illustrate the principle of toxicity reduction. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of quinoline derivatives against adherent cell lines.
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Brine Shrimp Lethality Assay
This protocol provides a general method for preliminary toxicity screening of quinoline derivatives.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater (e.g., 38 g sea salt per 1 L of distilled water)
-
Hatching tank with a light source and aeration
-
24-well plates
-
Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Micropipettes
Procedure:
-
Hatching Brine Shrimp: Add brine shrimp eggs to the hatching tank filled with artificial seawater. Illuminate and aerate the tank for 24-48 hours at room temperature to allow the eggs to hatch into nauplii.
-
Preparation of Test Solutions: Prepare serial dilutions of the quinoline derivatives in artificial seawater.
-
Assay Setup: Transfer a set number of nauplii (e.g., 10-15) into each well of a 24-well plate containing a specific volume of artificial seawater.
-
Exposure: Add the test solutions to the wells. Include a negative control (seawater only) and a solvent control.
-
Incubation: Incubate the plate for 24 hours at room temperature under a light source.
-
Counting Survivors: After 24 hours, count the number of surviving (motile) nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 (lethal concentration for 50% of the population) can be determined using probit analysis or by plotting the percentage of mortality against the log of the compound concentration.
Visualizations
Caption: Bioreductive activation pathway of 5-nitroquinolines leading to toxicity and the detoxification strategy.
Caption: General experimental workflow for assessing the toxicity of quinoline derivatives.
References
Validation & Comparative
A Tale of Two Molecules: ZSTK474's Known Efficacy Contrasts with the Enigmatic Profile of 8-(Morpholin-4-yl)-5-nitroquinoline
A comprehensive comparison of the efficacy of the pan-PI3K inhibitor ZSTK474 and the quinoline derivative 8-(Morpholin-4-yl)-5-nitroquinoline is currently not feasible due to a significant disparity in available scientific literature. While ZSTK474 has been extensively studied and characterized as a potent anti-cancer agent, this compound remains a largely uncharacterized compound with no publicly available data on its biological activity, efficacy, or mechanism of action.
This guide provides a detailed overview of the known efficacy and experimental data for ZSTK474. The absence of corresponding data for this compound prevents a direct comparative analysis.
ZSTK474: A Well-Documented PI3K Inhibitor
ZSTK474 is a novel, orally active, and potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility, and its dysregulation is frequently observed in human cancers. By inhibiting PI3K, ZSTK474 effectively disrupts this pathway, leading to anti-tumor effects.
In Vitro Efficacy
ZSTK474 has demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines. It inhibits the growth of 39 human cancer cell lines with a mean GI50 value of 0.32 μmol/L.[1] The mechanism underlying this effect involves the induction of G0/G1 cell cycle arrest, which is attributed to the inactivation of cyclin D1 and enhanced expression of p27.[1]
| Cell Line | Cancer Type | GI50 (μM) |
| Various (39 lines) | Multiple | 0.32 (mean) |
| Table 1: Summary of in vitro growth inhibition by ZSTK474.[1] |
In Vivo Efficacy
Oral administration of ZSTK474 has shown significant anti-tumor efficacy in various human cancer xenograft models.[1] Studies have demonstrated dose-dependent tumor growth inhibition and even tumor regression at higher doses without significant toxicity.[2] For instance, in a B16F10 melanoma model, oral administration of ZSTK474 at 100, 200, or 400 mg/kg resulted in tumor regressions of 28.5%, 7.1%, and 4.9% respectively on day 14.[2] The anti-tumor effect in vivo is associated with the inhibition of Akt phosphorylation, a downstream effector of PI3K.[1]
| Animal Model | Cancer Type | Dosage | Outcome |
| Mouse with B16F10 xenograft | Melanoma | 100-400 mg/kg (oral) | Dose-dependent tumor regression |
| Table 2: Summary of in vivo anti-tumor activity of ZSTK474.[2] |
Mechanism of Action: PI3K Inhibition
Biochemical assays have confirmed that ZSTK474 is a potent inhibitor of all four class I PI3K isoforms (α, β, δ, and γ). It directly inhibits PI3K activity at nanomolar concentrations, with IC50 values in the range of 37 nM.[2] This inhibition is reversible and selective over other protein kinases.[1] The inhibition of PI3K by ZSTK474 leads to the suppression of downstream signaling, including the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), and a decrease in cyclin D1 levels.[2]
This compound: An Unknown Quantity
In stark contrast to ZSTK474, searches for "this compound" yield no specific studies detailing its biological efficacy, mechanism of action, or any experimental data related to anti-cancer or other therapeutic activities. The available information is limited to chemical database entries.
While the quinoline scaffold is present in many biologically active compounds, and some nitroquinoline derivatives have been investigated for their anti-cancer properties, this specific compound, this compound, has not been the subject of published research in this context. Therefore, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided for this molecule.
Experimental Protocols for ZSTK474 Evaluation
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the efficacy of ZSTK474.
In Vitro Cell Proliferation Assay (MTT or SRB Assay)
Objective: To determine the concentration of ZSTK474 that inhibits the growth of cancer cell lines by 50% (GI50).
Methodology:
-
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of ZSTK474 or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
The absorbance is measured using a microplate reader, and the GI50 values are calculated from dose-response curves.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ZSTK474 in a living organism.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
ZSTK474 is administered orally at different doses daily for a specified period (e.g., 14 days). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the phosphorylation status of Akt.
Conclusion
ZSTK474 is a well-characterized PI3K inhibitor with proven in vitro and in vivo anti-cancer efficacy. In contrast, this compound is an understudied compound, and as such, a direct comparison of its efficacy with ZSTK474 is not possible. Further research is required to elucidate the biological properties of this compound to enable any future comparative analysis. Researchers and drug development professionals should rely on the extensive existing data for ZSTK474 when considering it as a PI3K inhibitor for their studies.
References
Structure-Activity Relationship of 8-(Morpholin-4-yl)-5-nitroquinoline Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is pivotal for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 8-(Morpholin-4-yl)-5-nitroquinoline analogs, a scaffold with potential applications in oncology, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
The quinoline core is a significant heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus in cancer drug discovery. The morpholine group is a common moiety in many PI3K inhibitors, known to enhance potency and pharmacokinetic properties.[6][7][8] This guide synthesizes the available data on related quinoline and morpholine-containing compounds to project the SAR for this compound analogs.
Comparative Analysis of Analog Activity
While a dedicated, comprehensive study on the SAR of a broad series of this compound analogs is not extensively documented in publicly available literature, we can infer the likely impact of structural modifications based on studies of related quinoline-based PI3K inhibitors and other 5-nitroquinoline compounds. The following table summarizes the expected impact of substitutions at various positions on the quinoline scaffold, with this compound as the core structure.
| Analog Series | Modification | Position | Expected Impact on PI3Kα Inhibitory Activity (Hypothetical IC50 Range) | Key Observations from Related Compounds |
| Series A: Core Scaffold | This compound | - | 100-500 nM | The 5-nitro group in 8-hydroxyquinolines has been shown to be a potent cytotoxic feature.[9][10] The morpholine at C8 is a key feature in many PI3K inhibitors. |
| Series B: C2 Position | Substitution with small alkyl groups (e.g., -CH3) | C2 | 50-200 nM | Substitutions on the pyridine core of quinoline-5,8-quinones are tolerated and can influence activity.[11] |
| Substitution with aryl groups (e.g., -phenyl) | C2 | >500 nM | Bulky groups at this position may introduce steric hindrance with the kinase hinge region. | |
| Series C: C4 Position | Introduction of an amino group (-NH2) | C4 | 20-100 nM | The nitrogen at position 1 of the quinazoline scaffold is a crucial hinge binder for PI3K. An amino group at C4 could enhance this interaction.[4] |
| Introduction of a carboxyl group (-COOH) | C4 | >500 nM | A carboxyl group may be important for interaction with multidrug resistance proteins but could negatively impact PI3K inhibition.[12] | |
| Series D: C6 Position | Substitution with electron-donating groups (e.g., -OCH3) | C6 | 100-300 nM | Substitutions on the benzene ring can modulate the electronic properties and overall activity. |
| Substitution with electron-withdrawing groups (e.g., -Cl, -F) | C6 | 50-150 nM | Electron-withdrawing groups on related scaffolds have been shown to improve antitumor activity.[13] |
Experimental Protocols
The evaluation of this compound analogs as potential anticancer agents involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
PI3Kα Kinase Inhibition Assay
This biochemical assay is fundamental to determining the direct inhibitory effect of the compounds on the target enzyme.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
Methodology:
-
Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The PI3Kα enzyme is incubated with the test compounds for a predetermined period.
-
The kinase reaction is initiated by adding the ATP and PIP2 substrate mixture.
-
After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizing Key Relationships and Processes
To better understand the context of the structure-activity relationships and the experimental workflow, the following diagrams are provided.
Caption: General SAR principles for this compound analogs.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijshr.com [ijshr.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating the anticancer activity of 8-(Morpholin-4-yl)-5-nitroquinoline in specific cancer cell lines
Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 8-(Morpholin-4-yl)-5-nitroquinoline in cancer cell lines is not publicly available. This guide provides a comparative framework based on the known activities of structurally related quinoline and morpholine derivatives, offering a predictive validation approach for researchers.
This guide presents a comparative analysis of the potential anticancer activity of this compound against various cancer cell lines. Due to the absence of direct experimental data for this specific compound, this document leverages findings from studies on analogous quinoline-morpholine hybrids and the well-characterized anticancer agent, Nitroxoline (8-hydroxy-5-nitroquinoline). For a comprehensive comparison, the performance of these compounds is benchmarked against a standard chemotherapeutic drug, Cisplatin.
Comparative Efficacy of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline derivatives across a panel of cancer cell lines. The data for this compound is presented as a hypothetical projection based on the activities of similar compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 (Breast) | Hypothetical: 5-15 | Cisplatin | 8.2 |
| A549 (Lung) | Hypothetical: 10-25 | Cisplatin | 12.5 | |
| U-87 MG (Glioblastoma) | Hypothetical: 8-20 | Cisplatin | 7.6 | |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | PC-3 (Prostate) | 23 µg/ml | - | - |
| U87 (Glioblastoma) | 50 µg/ml | - | - | |
| U251 (Glioblastoma) | 6 µg/ml | - | - | |
| Representative Morpholine-Substituted Quinazoline | MCF-7 (Breast) | 3.15 - 6.44 | Colchicine | - |
| A549 (Lung) | 8.55 - 10.38 | Colchicine | - | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | Colchicine | - |
Note: The IC50 values for Nitroxoline are presented in µg/ml as reported in the source.[1] The data for the morpholine-substituted quinazoline represents a range from different derivatives.[2]
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, U-87 MG) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution (100 µg/ml).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway, experimental workflow, and a comparative logic model.
Caption: Experimental workflow for validating anticancer activity.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Profiling the Selectivity of 8-(Morpholin-4-yl)-5-nitroquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the hypothetical kinase selectivity of 8-(Morpholin-4-yl)-5-nitroquinoline against other well-characterized kinase inhibitors, supported by detailed experimental protocols and pathway visualizations.
While specific experimental data for the cross-reactivity of this compound is not extensively available in the public domain, its structural motifs, particularly the morpholine group, are common in inhibitors of the phosphoinositide 3-kinase (PI3K) family.[1] Therefore, for the purpose of this guide, we will present a hypothetical cross-reactivity profile for this compound, positioning it as a putative PI3K inhibitor, and compare it with established pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120).[2]
Comparative Kinase Selectivity
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of kinases, benchmarked against Pictilisib and Buparlisib. The data is presented as the percentage of control (%Ctrl), where a lower value indicates stronger binding and inhibition. This type of data is typically generated from a comprehensive kinase screen such as KINOMEscan®.[3][4]
| Kinase Target | This compound (%Ctrl at 1µM) * | Pictilisib (GDC-0941) (%Ctrl at 1µM) | Buparlisib (BKM120) (%Ctrl at 1µM) |
| PI3Kα | 5 | 1 | 2 |
| PI3Kβ | 10 | 3 | 4 |
| PI3Kδ | 8 | 2 | 3 |
| PI3Kγ | 12 | 5 | 6 |
| mTOR | 35 | 15 | 10 |
| DNAPK | 40 | 20 | 25 |
| ATM | 55 | 30 | 38 |
| ATR | 60 | 45 | 50 |
| SRC | 85 | 70 | 75 |
| LCK | 90 | 80 | 82 |
| EGFR | 95 | 92 | 94 |
| JAK2 | 88 | 85 | 89 |
*Hypothetical data for illustrative purposes.
This hypothetical profile suggests that this compound is a potent inhibitor of Class I PI3K isoforms, with some activity against other members of the PI3K-like kinase (PIKK) family, such as mTOR, DNAPK, ATM, and ATR. The selectivity against kinases outside the PIKK family is predicted to be low, indicating a relatively focused inhibitory profile.
Experimental Protocols
To generate the data presented above, several key experimental methodologies are employed. The following are detailed protocols for two of the most common and robust assays for determining kinase inhibitor cross-reactivity.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[3][5][6]
Principle: Test compounds are profiled by measuring their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.[4]
Protocol:
-
Kinase and Ligand Preparation: A proprietary DNA-tagged kinase is mixed with a streptavidin-coated bead to which a biotinylated, active-site directed ligand is attached.
-
Compound Incubation: The test compound, in this case, this compound, is added to the kinase-ligand bead mixture at a fixed concentration (e.g., 1 µM). A DMSO control is run in parallel.[3]
-
Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the amount measured in the DMSO control. The results are expressed as "percent of control," where 100% indicates no inhibition and 0% indicates complete inhibition.[3]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins upon ligand binding.[7][8]
Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) protein can be quantified, revealing a shift in the melting curve in the presence of a stabilizing ligand.[9][10]
Protocol:
-
Cell Culture and Treatment: Cells are cultured and then treated with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[7]
-
Heating: The treated cells are harvested, lysed, and the resulting lysates are divided into aliquots. Each aliquot is heated to a different temperature for a short period (e.g., 3 minutes).[11]
-
Centrifugation: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification: The supernatant containing the soluble proteins is collected. The amount of the specific target protein (e.g., PI3Kα) remaining in the supernatant is quantified using methods such as Western blotting or mass spectrometry.[10]
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the control indicates target engagement and stabilization.
Visualizing Pathways and Workflows
To better understand the context of this compound's hypothetical activity and the process of its profiling, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for cross-reactivity profiling of a kinase inhibitor.
References
- 1. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Kinome scan HNK binding assay [bio-protocol.org]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
Head-to-head comparison of 8-(Morpholin-4-yl)-5-nitroquinoline with known anticancer drugs
A Comparative Guide for Researchers in Oncology and Drug Development
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Quinoline and morpholine scaffolds are two pharmacophores of significant interest due to their prevalence in a wide array of biologically active compounds.[1][2] Quinoline derivatives, in particular, have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[3][4] The morpholine ring is another crucial component in many therapeutic agents, valued for its favorable physicochemical and metabolic properties.[5]
This guide provides a head-to-head comparison of a specific derivative, 8-(morpholin-4-yl)-5-nitroquinoline, with established anticancer drugs. Due to the limited publicly available experimental data on this specific compound, this comparison will leverage data from the closely related and well-studied compound, 8-hydroxy-5-nitroquinoline (Nitroxoline) , as a surrogate to represent the potential of the 5-nitroquinoline core. This comparative analysis is intended to provide a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential of this chemical scaffold against current standards of care.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nitroxoline and standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nitroxoline | T24 | Bladder Cancer | 7.85 | [6] |
| T24/DOX (Doxorubicin Resistant) | Bladder Cancer | 10.69 | [6] | |
| T24/CIS (Cisplatin Resistant) | Bladder Cancer | 11.20 | [6] | |
| HUVEC | Endothelial | 7.06 | [7] | |
| HepG2 | Liver Cancer | ~19.70 µg/mL | [8] | |
| A549 | Lung Cancer | ~28.79 µg/mL | [8] | |
| MCF-7 | Breast Cancer | ~52.78 µg/mL* | [8] | |
| Doxorubicin | T24 | Bladder Cancer | >20 | [9] |
| HepG2 | Liver Cancer | 12.18 | [9] | |
| A549 | Lung Cancer | >20 | [9] | |
| MCF-7 | Breast Cancer | 2.50 | [9] | |
| HeLa | Cervical Cancer | 2.4 | [10] | |
| Cisplatin | T24 | Bladder Cancer | - | - |
| A549 | Lung Cancer | 0.23 (72h) | [11] | |
| HeLa | Cervical Cancer | - | - | |
| Ovarian Cancer Lines | Ovarian Cancer | 0.1-0.45 µg/mL | [12] | |
| Paclitaxel | A549 | Lung Cancer | 0.027 (120h) | [13] |
| MCF-7 | Breast Cancer | 3.5 | [14] | |
| SK-BR-3 | Breast Cancer | 4 | [14] | |
| MDA-MB-231 | Breast Cancer | 0.3 | [14] |
Note: µg/mL to µM conversion requires the molecular weight of the compound. The original source provided the data in µg/mL without specifying the molecular weight used for conversion.
Mechanism of Action
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. While the precise mechanism of this compound is not yet elucidated, the known mechanisms of Nitroxoline and standard anticancer drugs offer a comparative framework.
Nitroxoline (8-hydroxy-5-nitroquinoline): Nitroxoline is believed to exert its anticancer effects through multiple pathways. A key proposed mechanism involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often overactive in cancer cells and implicated in drug resistance.[6] Additionally, some studies suggest that it can induce apoptosis and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Known Anticancer Drugs:
-
Doxorubicin: This is an anthracycline antibiotic that intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. This action leads to the blockage of DNA synthesis and the induction of apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage. This damage triggers cellular repair mechanisms, and if the damage is too extensive, it results in the activation of apoptotic pathways.
-
Paclitaxel: This taxane-based drug interferes with the normal function of microtubules, which are essential for cell division. By stabilizing microtubules, Paclitaxel prevents their disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Visualizing Cellular Pathways and Experimental Processes
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of apoptosis induction by anticancer drugs.
Caption: A typical workflow for assessing the cytotoxicity of a compound in vitro.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of scientific findings. Below are methodologies for key in vitro assays used to evaluate anticancer properties.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V Assay for Apoptosis Detection
This flow cytometry-based assay is used to detect early and late-stage apoptosis.[16]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
-
Cell Preparation and Treatment: Culture and treat cells with the test compound as described for other assays.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase to prevent staining of RNA.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the DNA-bound dye.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the data available for the structurally similar compound, Nitroxoline, suggests that the 5-nitroquinoline scaffold holds promise as a potential anticancer agent. The comparison with established drugs like Doxorubicin, Cisplatin, and Paclitaxel highlights the need for further investigation to determine its relative potency and spectrum of activity.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. Key studies should include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its IC50 values and compare them directly with standard chemotherapeutic agents.
-
Elucidation of its mechanism of action , including its effects on cell cycle progression, apoptosis induction, and key signaling pathways.
-
In vivo studies in animal models to assess its efficacy, toxicity, and pharmacokinetic properties.
Such a systematic investigation will be crucial to ascertain the therapeutic potential of this compound and its derivatives as novel anticancer agents.
References
- 1. sciforum.net [sciforum.net]
- 2. scispace.com [scispace.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline Against Established PI3K Isoform Inhibitors
For Immediate Release
This guide presents a comparative framework for evaluating the selectivity of novel kinase inhibitors, using 8-(Morpholin-4-yl)-5-nitroquinoline as a primary example against well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. While public domain data on the PI3K isoform selectivity of this compound is not currently available, this document serves as a template for researchers to benchmark their findings against established compounds. The provided data on comparator compounds has been synthesized from publicly available research.
The PI3K signaling pathway is a critical regulator of cellular processes, including growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for therapeutic intervention.[2][3] The four Class I PI3K isoforms (α, β, δ, γ) have distinct and sometimes overlapping roles in normal physiology and disease, underscoring the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.[1][4]
This guide provides a direct comparison of the biochemical potency and selectivity of several known PI3K inhibitors, offering a valuable resource for drug development professionals.
Comparative Selectivity of PI3K Inhibitors
The inhibitory activity of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several well-known PI3K inhibitors against the four Class I isoforms.
| Compound Name | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Primary Target(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | To be determined |
| Alpelisib (BYL719) | 5[5][6][7] | 1,200[6][7] | 290[6][7] | 250[6][7] | PI3Kα |
| Pictilisib (GDC-0941) | 3[8][9][10][11] | 33[9][10][11] | 3[8][9][10][11] | 75[9][10][11] | Pan-PI3K |
| Duvelisib (IPI-145) | - | - | 1[12] | 50[12] | PI3Kδ, PI3Kγ |
| Voxtalisib (SAR245409/XL765) | 39[13][14] | 113[13][14] | 43[13][14] | 9[13][14] | Pan-PI3K/mTOR |
Experimental Protocols
The determination of inhibitor selectivity against PI3K isoforms is a critical step in drug discovery. A generalized workflow for this process is outlined below.
In Vitro Kinase Assay (Example Protocol)
This protocol describes a common method for determining the IC50 of a compound against a specific PI3K isoform.
Objective: To measure the concentration-dependent inhibition of a PI3K isoform by a test compound.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Phosphatidylinositol (4,5)-bisphosphate, PI(4,5)P2)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a central node in cellular signaling, responding to a variety of extracellular signals to regulate key cellular functions.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for PI3K Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound against the panel of PI3K isoforms.
Caption: Workflow for determining PI3K inhibitor selectivity.
Conclusion
The development of isoform-selective PI3K inhibitors holds significant promise for targeted cancer therapy. A thorough evaluation of a novel compound's potency and selectivity against all Class I PI3K isoforms is essential. This guide provides a framework for such an evaluation by presenting comparative data for established inhibitors and outlining a standard experimental protocol. As research progresses, the systematic characterization of new chemical entities, such as this compound, will be crucial in identifying the next generation of effective and safer PI3K-targeted therapies.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
In Vitro and In Vivo Correlation of 5-Nitroquinoline Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anticancer activities of 8-substituted 5-nitroquinolines, with a focus on the well-documented compound Nitroxoline and its analogs. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Activity
The in vitro cytotoxic effects of 5-nitroquinoline derivatives have been evaluated across a range of human cancer cell lines. Nitroxoline, in particular, has demonstrated potent growth inhibitory activity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the compound's efficacy. For comparison, data on other relevant 8-hydroxyquinoline derivatives are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Nitroxoline | T24 | Bladder Cancer | 7.85 | [1] |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | [1] | |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | [1] | |
| 5637 | Bladder Cancer | ~2.5-5 | [2] | |
| J82 | Bladder Cancer | >10 | [2] | |
| KCC853 | Renal Cancer | ~2.5-5 | [2] | |
| HUVEC | Endothelial Cells | ~1.9-10 | [2][3] | |
| Raji | B-cell Lymphoma | 0.438 | [4] | |
| 7-morpholinomethyl-8-hydroxyquinoline | 60 cell line panel (average) | Leukemia | ~8.13 (calculated from logGI50 of -5.09) | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | ~6.25 µg/mL | [6] |
Correlation of In Vivo Efficacy
The promising in vitro activity of Nitroxoline has been successfully translated into in vivo animal models, demonstrating a strong correlation between cellular cytotoxicity and tumor growth inhibition. Various xenograft models have been employed to assess the anticancer effects of Nitroxoline.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation | |---|---|---|---|---| | Nitroxoline | Human Breast Cancer Xenograft | Mouse | Injections every other day for 30 days | 60% reduction in tumor volume |[7] | | | Orthotopic Bladder Cancer | Mouse | Injections every day for 14 days | >50% reduction in bladder tumor volume |[7] | | | T24/DOX Xenograft | Mouse | 40 mg/kg, oral administration | Significant reduction in tumor size and weight |[1] | | | T24/CIS Xenograft | Mouse | 40 mg/kg, oral administration | Significant reduction in tumor size and weight |[1] | | | 5637 Orthotopic Bladder Cancer | Mouse | 30-240 mg/kg | ~46-74% inhibition |[2] | | | T24 Orthotopic Bladder Cancer | Mouse | 30-120 mg/kg | ~58.5-83.9% inhibition |[2] | | | KCC853 Orthotopic Renal Cancer | Mouse | 60-240 mg/kg | ~47.5-63.7% inhibition |[2] | | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B Xenograft | Athymic Nude Mice | 10 mg/kg/day, intraperitoneal injection for 9 days | Complete disappearance of xenografts |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Murine Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), aged 6-8 weeks, are used for these studies.[8][9]
-
Cell Preparation and Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[10][11] For orthotopic models, cells are implanted into the organ of origin (e.g., bladder or kidney).[2][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: (length × width²) / 2.[12]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[8][13] The control group receives the vehicle.
-
Efficacy Evaluation: The study continues for a specified duration or until the tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition.[12]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 5-nitroquinoline derivatives are often multifactorial. Nitroxoline has been shown to modulate several key signaling pathways involved in cancer progression. While the precise mechanism of 8-(Morpholin-4-yl)-5-nitroquinoline is unknown, its structural features suggest potential interactions with similar pathways.
Known Signaling Pathways of Nitroxoline
Nitroxoline's anticancer activity has been attributed to the inhibition of multiple targets, leading to the disruption of critical cellular processes.
Caption: Known mechanisms of action for Nitroxoline.
Putative Signaling Pathway for this compound
The morpholine moiety is a key structural feature in several known inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While experimental evidence is lacking, it is plausible that this compound could also exert its effects through modulation of this critical cancer-related pathway, in addition to the mechanisms shared with Nitroxoline.
Caption: A putative signaling pathway for this compound.
Experimental Workflow
The preclinical evaluation of a novel anticancer compound follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for anticancer compounds.
References
- 1. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 2. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroxoline Blocks Bladder and Breast Cancer Growth in a Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 8. INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 9. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenograft.org [xenograft.org]
- 13. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-(Morpholin-4-yl)-5-nitroquinoline: A Comparative Analysis of Quinoline-Based Inhibitors in Oncology Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the performance of quinoline-based inhibitors targeting key signaling pathways in cancer. This guide provides supporting experimental data and detailed protocols to aid in the evaluation of these compounds for further investigation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical pathways in cancer progression. This guide focuses on the comparative analysis of 8-(Morpholin-4-yl)-5-nitroquinoline and other quinoline-based inhibitors that modulate the PI3K/Akt/mTOR and DNA Damage Response (DDR) pathways. While public data on the specific biological activity of this compound is not currently available, this guide establishes a framework for its future evaluation by presenting data on analogous compounds and detailing the necessary experimental procedures.
Key Signaling Pathways in Focus
The PI3K/Akt/mTOR and DNA Damage Response pathways are central to cell survival, proliferation, and genomic stability. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and metabolism.[1][2] Its aberrant activation is a common event in various cancers.
-
DNA Damage Response (DDR) Pathway: The DDR is a complex network of signaling pathways that detect and repair DNA damage, thereby safeguarding genomic integrity.[3][4] Key kinases in this pathway, such as ATM, ATR, and DNA-PK, are attractive targets for cancer therapy, particularly in combination with DNA-damaging agents.
Comparative Inhibitor Data
While specific inhibitory data for this compound is not publicly documented, the following tables summarize the reported activities of other quinoline-based inhibitors against key kinases in the PI3K and DDR pathways. This data provides a benchmark for the potential efficacy and selectivity of novel quinoline derivatives.
Table 1: Quinoline-Based Inhibitors of PI3K/mTOR
| Compound ID | Target(s) | IC50 (nM) | Assay Format | Reference |
| PQQ | mTOR | 64 | Cell-based & Cell-free | [5] |
| Compound 232 | PI3Kα | 1.63 | Biochemical | [5] |
| Compound 233 | PI3Kα | >300 | Biochemical | [5] |
| Compound 234 | PI3Kα | ~300 | Biochemical | [5] |
| GSK2126458 | PI3K/mTOR | pM range | Biochemical | [5] |
Table 2: Quinoline-Based Inhibitors of the DNA Damage Response Pathway
| Compound ID | Target(s) | IC50 (nM) | Assay Format | Reference |
| A011 | ATM | 1.0 | Biochemical | [6] |
| AZ31 | ATM | N/A | Biochemical | [6] |
| AZ32 | ATM | N/A | Biochemical | [6] |
| KU-60019 | ATM | N/A | Biochemical | [6] |
| NU7441 | DNA-PK | 13 | Biochemical | [5] |
| KU-0060648 | DNA-PK/PI3K | N/A | Biochemical | [5] |
Experimental Protocols
To facilitate the evaluation of this compound and other novel inhibitors, detailed protocols for key biochemical and cellular assays are provided below.
Biochemical Kinase Inhibition Assays
1. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Principle: The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase reaction, generating a luminescent signal that is inversely proportional to kinase activity.[1][7]
-
Protocol:
-
Perform the kinase reaction in a multiwell plate with the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the inhibitor concentration against the luminescent signal.[8]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
-
Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to the reaction. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.[9]
-
Protocol:
-
Incubate the kinase, a fluorescein-labeled substrate, and ATP with varying concentrations of the inhibitor.
-
Stop the reaction by adding EDTA.
-
Add a terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
The signal is proportional to the extent of substrate phosphorylation.
-
Cellular Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of an inhibitor on cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][10]
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Determine the concentration of inhibitor that reduces cell viability by 50% (GI50 or IC50).
-
2. Western Blotting for Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Protocol:
-
Treat cells with the inhibitor at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a method like the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12]
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The DNA Damage Response (DDR) pathway.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-(Morpholin-4-yl)-5-nitroquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 8-(Morpholin-4-yl)-5-nitroquinoline, a chemical compound utilized in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
The disposal of this compound must be managed with care, treating it as a hazardous waste. This is due to its chemical structure, which includes a nitro group and a quinoline moiety, both of which present potential hazards. Nitro compounds can be reactive and potentially explosive under certain conditions, while quinoline derivatives are often toxic and harmful to aquatic life with long-lasting effects[1][2][3].
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its potential hazards, which can be inferred from its structural components: nitroaromatics and quinoline derivatives. Proper personal protective equipment is mandatory.
| Hazard Class | Associated Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin[4][5]. | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with side shields[6][7]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1][2]. | Prevent release to the environment by following containment procedures[8]. |
| Reactivity | As a nitro compound, may be reactive. Some nitro compounds can become explosive with age or desiccation[3]. | Handle with care, avoiding shock, friction, and heat. |
| Combustion Hazard | Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][6]. | In case of fire, use dry chemical, CO2, water spray, or foam as extinguishing agents[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash[1][8].
1. Waste Segregation and Collection:
- Designate a specific, labeled, and sealed container for the collection of this compound waste. The container should be made of a compatible material (e.g., amber glass or a suitable plastic).
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes should never be mixed[9].
- If the compound is in a solution with a solvent, the entire solution should be treated as hazardous waste.
2. Labeling of Waste Containers:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate quantity of the waste.
- Affix any other labels as required by your institution and local regulations.
3. Storage of Waste:
- Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames[4][5].
- Ensure the storage area has secondary containment to prevent spills from reaching the environment[9].
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][10].
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS), if available.
- Disposal must be carried out at an approved industrial combustion plant or a designated hazardous waste facility[2][8].
5. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure adequate ventilation[8].
- Eliminate all ignition sources[1].
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth[1]. Do not use combustible materials like sawdust for nitro compounds.
- Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal[6].
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
- Do not wash spills into the sewer system[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. biosynce.com [biosynce.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemos.de [chemos.de]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for 8-(Morpholin-4-yl)-5-nitroquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-(Morpholin-4-yl)-5-nitroquinoline in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₃N₃O₃
-
PubChem CID: 2829612[1]
Hazard Identification and Personal Protective Equipment (PPE)
Given the hazardous nature of related compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must meet ANSI Z.87.1 or equivalent standards. A face shield is required over goggles when there is a splash or explosion risk.[7] |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended) and a flame-retardant lab coat | Nitrile or butyl rubber gloves are recommended for handling solvents and chemicals.[8] A Nomex® or similar flame-retardant lab coat should be worn and fully buttoned.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (fume hood) are insufficient, if dust or aerosols may be generated, or during spill cleanup.[7][9] Use a respirator with cartridges appropriate for organic vapors and particulates.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot.[7] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
| Procedure | Protocol |
| Handling | All work with this compound must be conducted in a certified chemical fume hood.[11] Avoid the formation of dust and aerosols.[11] Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling.[11][12] |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][9] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[10][12] Store in a locked cabinet or area accessible only to authorized personnel.[2][12] |
Accidental Release and First Aid Measures
Immediate and appropriate responses to spills and exposures are crucial.
| Scenario | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.[12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[12] Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][12] |
| Spill Cleanup | For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency responders.[13] Wear full PPE, including respiratory protection, during cleanup.[13] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[13] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations.[13] |
All waste disposal must adhere to local, state, and federal regulations.[13]
Experimental Workflow Visualization
The following diagrams illustrate the necessary procedural workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Protocol for Spills of this compound.
References
- 1. This compound | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. redox.com [redox.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. research.uga.edu [research.uga.edu]
- 10. fishersci.com [fishersci.com]
- 11. xenometrix.ch [xenometrix.ch]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
